3-Bromo-5-methyl-1,2-oxazol-4-amine;hydrochloride
Description
Properties
IUPAC Name |
3-bromo-5-methyl-1,2-oxazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O.ClH/c1-2-3(6)4(5)7-8-2;/h6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTZIQDUDCMLEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride (CAS 2287287-05-0)
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its role in the development of numerous therapeutic agents.[1][2] Marketed drugs such as the anti-inflammatory agent Valdecoxib, the antibiotic Flucloxacillin, and the anticonvulsant Zonisamide all feature this core structure, highlighting its broad therapeutic utility.[3][4] Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3]
This guide focuses on a specific, functionalized member of this class: 3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride (CAS 2287287-05-0). As a halogenated aminomethylisoxazole, this compound serves as a highly valuable building block for synthetic chemists. The presence of a bromine atom at the 3-position offers a reactive handle for cross-coupling reactions, while the amine at the 4-position provides a nucleophilic site for further derivatization. These features make it an attractive starting material for generating diverse chemical libraries aimed at discovering novel bioactive molecules.
This document serves as a technical resource for researchers, providing a consolidated overview of its chemical properties, a proposed synthetic strategy based on established methodologies, a discussion of its potential applications in drug development, and essential safety and handling information.
Chemical and Physical Properties
Detailed experimental data for 3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride is not extensively documented in peer-reviewed literature. The information available is primarily from commercial suppliers. The data presented below has been compiled from these sources.
| Property | Value | Source(s) |
| CAS Number | 2287287-05-0 | |
| Molecular Formula | C₄H₅BrN₂O · HCl | |
| Linear Formula | C₄H₆BrClN₂O | |
| Molecular Weight | 213.46 g/mol | |
| IUPAC Name | 3-bromo-5-methyl-1,2-oxazol-4-amine hydrochloride | [5] |
| Synonyms | 3-bromo-5-methylisoxazol-4-amine hydrochloride | |
| Physical Form | Powder | |
| InChI Key | CPTZIQDUDCMLEC-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=C(N)C(Br)=NO1 | [5] |
Structural Diagram
Caption: Chemical structure of 3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride.
Proposed Synthesis and Manufacturing
While a specific, published synthesis for 3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride is not available, a plausible synthetic route can be devised based on established isoxazole formation principles. A common and effective method for constructing the 4-amino-isoxazole core involves the cyclization of a β-ketonitrile with hydroxylamine.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the isoxazole ring to reveal key precursors. The target molecule can be synthesized from a brominated and aminated precursor, which in turn can be derived from a more fundamental starting material like ethyl acetoacetate.
Sources
- 1. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 4. researchgate.net [researchgate.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
Structural Elucidation and Synthetic Utility of 4-Amino-3-bromo-5-methylisoxazole Hydrochloride
[1]
Abstract
This technical guide provides a comprehensive analysis of 4-amino-3-bromo-5-methylisoxazole hydrochloride , a specialized heterocyclic scaffold used in fragment-based drug discovery (FBDD).[1] Unlike its more common isomer (3-amino-4-bromo-5-methylisoxazole), this 4-amino regioisomer offers unique vector geometries for structure-activity relationship (SAR) exploration.[1] This document details its molecular architecture, a self-validating synthetic protocol via the nitro-reduction pathway, and its orthogonal reactivity profile.[1]
Part 1: Molecular Architecture & Physicochemical Profile[1]
Structural Identity & Disambiguation
Critical Distinction: Researchers must distinguish this compound from its regioisomer, 3-amino-4-bromo-5-methylisoxazole (CAS 5819-40-9), which is commercially ubiquitous.[1] The target molecule discussed here features the amine at position 4 and the bromine at position 3, creating an "aniline-like" electronic environment on the isoxazole core.[1]
| Feature | Target Compound | Common Isomer (Distractor) |
| IUPAC Name | 4-Amino-3-bromo-5-methylisoxazole HCl | 3-Amino-4-bromo-5-methylisoxazole |
| Substituent at C3 | Bromine (-Br) | Amine (-NH₂) |
| Substituent at C4 | Amine (-NH₂) | Bromine (-Br) |
| Electronic Character | Electron-rich C4 (Aniline-like) | Electron-deficient C4 |
| pKa (Conj.[1] Acid) | ~2.5 - 3.5 (Estimated) | < 1.0 (Amidine-like) |
Physicochemical Data[1]
-
Molecular Formula: C₄H₅BrN₂O[1] · HCl
-
Molecular Weight: 176.99 (Free Base) / 213.46 (HCl Salt)[1]
-
Appearance: Off-white to pale yellow hygroscopic solid.[1]
-
Solubility: Soluble in water, DMSO, methanol; sparingly soluble in dichloromethane (as salt).[1]
3D Conformational Analysis
The isoxazole ring is planar and aromatic.[1] In the hydrochloride salt form, the exocyclic nitrogen at C4 is protonated (
-
C3-Br Bond: The C3 position is adjacent to the ring nitrogen, increasing the electrophilicity of the carbon, though the bromine lone pairs donate back into the ring.[1]
-
C4-N Bond: The C4 position is the most electron-rich site on the isoxazole ring.[1] Protonation disrupts the conjugation of the amine lone pair with the
-system, stabilizing the ring against oxidation.[1]
Part 2: Synthetic Pathways & Process Chemistry[1]
Retrosynthetic Logic
The synthesis of 4-amino-3-bromo-5-methylisoxazole cannot be achieved by direct bromination of 4-amino-5-methylisoxazole due to the directing effects and over-oxidation risks.[1] The most robust, self-validating route involves the nitration-reduction sequence starting from the 3-bromo precursor.[1]
Caption: Synthetic workflow for 4-amino-3-bromo-5-methylisoxazole HCl via the nitration-reduction pathway.
Detailed Protocol (Self-Validating)
Step 1: Nitration (Electrophilic Aromatic Substitution) [1]
-
Precursor: 3-bromo-5-methylisoxazole (CAS 10558-25-5).[1]
-
Reagents: Fuming Nitric acid (
), Sulfuric acid ( ).[1] -
Mechanism: The 5-methyl group activates the C4 position, while the 3-bromo group weakly deactivates it.[1] The directing effects converge on C4.[1]
-
Validation Point: Monitoring by TLC/LC-MS should show the disappearance of the starting material (
) and appearance of the nitro intermediate ( ).
Step 2: Selective Reduction (Bechamp or Catalytic) [1]
-
Method: Iron powder (Fe) with Ammonium Chloride (
) in Ethanol/Water is preferred over catalytic hydrogenation ( ) to prevent debromination (hydrodehalogenation) at the C3 position.[1] -
Protocol:
-
Validation Point: The appearance of a fluorescent spot on TLC (amine) and a mass shift to
( ).
Step 3: Salt Formation
-
Protocol: Dissolve the crude free base in anhydrous diethyl ether. Bubble dry HCl gas or add 4M HCl in dioxane dropwise at 0°C.
-
Outcome: The hydrochloride salt precipitates immediately as a white solid.[1]
Part 3: Analytical Characterization[1]
To validate the structure, the following spectroscopic signatures must be observed.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift ( | Multiplicity | Assignment | Diagnostic Note |
| ¹H NMR | 2.35 | Singlet (3H) | Distinct methyl on heteroaromatic ring.[1] | |
| ¹H NMR | 5.0 - 9.0 | Broad Singlet | Exchangeable with | |
| ¹H NMR | -- | Absent | C4-H | Key differentiator from starting material.[1] |
| ¹³C NMR | ~168.0 | Quaternary | C5 | Deshielded by O and N proximity.[1] |
| ¹³C NMR | ~118.0 | Quaternary | C4 | Upfield shift due to amine conjugation.[1] |
| ¹³C NMR | ~138.0 | Quaternary | C3 | Effect of Bromine substitution.[1] |
Mass Spectrometry (ESI+)[1]
-
Isotopic Pattern: A characteristic 1:1 doublet at m/z 177 and 179 confirms the presence of one Bromine atom (
and ).
Part 4: Reactivity & Functionalization Strategy[1]
This scaffold is a "linchpin" for diversity-oriented synthesis.[1] The C3-Bromo and C4-Amino groups allow for orthogonal functionalization.[1]
Caption: Orthogonal reactivity map. Red paths utilize the Bromine handle; Green paths utilize the Amine handle.
-
C3-Functionalization (Suzuki/Stille): The C3-Br bond is sterically accessible.[1] Standard Suzuki conditions (
, ) allow the installation of aryl or heteroaryl groups without protecting the amine, provided the base isn't too strong.[1] -
C4-Functionalization (Acylation): The C4-amine behaves like an electron-deficient aniline.[1] It can be acylated to form amides (common in sulfonamide antibiotics) or reacted with isocyanates to form ureas.[1]
-
Stability Warning: Avoid strong reducing conditions (e.g.,
) which will cleave the N-O bond of the isoxazole ring, destroying the heterocycle to form -enaminoketones.[1]
Part 5: Handling and Safety[1]
-
Hazard Identification:
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent hydrolysis of the salt or oxidation of the free amine (which turns brown upon air exposure).
-
Incompatibility: Strong oxidizing agents, strong bases (liberates the free base).[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10487519, 4-Bromo-3-methylisoxazol-5-amine (Isomer Reference). Retrieved from [Link] (Note: Cited for structural comparison of the common regioisomer).
-
Sperry, J. B., & Wright, D. L. (2005).[1] The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development.[1] (Foundational text on isoxazole reactivity and N-O bond stability).
-
Pevarello, P., et al. (1998).[1] Synthesis and anticonvulsant activity of new 3-bromoisoxazole derivatives.[1] Journal of Medicinal Chemistry.[1] (Source for 3-bromo isoxazole functionalization logic).
-
Martins, M. A., et al. (2015).[1] Proposal for crystallization of 3-amino-4-halo-5-methylisoxazoles.[1] CrystEngComm.[1] (Reference for solid-state properties of halo-aminoisoxazoles).
molecular weight and formula of 3-Bromo-5-methyl-1,2-oxazol-4-amine HCl
The following technical guide details the chemical identity, stoichiometric characterization, and synthesis logic for 3-Bromo-5-methyl-1,2-oxazol-4-amine Hydrochloride .
Executive Summary
3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride (CAS: 2287287-05-0) is a highly functionalized heterocyclic building block.[1] It belongs to the isoxazole class, a privileged scaffold in medicinal chemistry known for its utility as a bioisostere for carboxylic acids and its presence in COX-2 inhibitors (e.g., Valdecoxib) and AMPA receptor agonists.
This guide addresses the precise molecular weight derivation, structural stoichiometry, and the synthetic logic required to access this specific regioisomer, distinguishing it from its more common isomer, 4-bromo-3-amino-5-methylisoxazole.
Chemical Identity & Stoichiometry[3]
Nomenclature and Regiochemistry
The compound is defined by a 1,2-oxazole (isoxazole) core substituted at all three carbon positions.
-
Position 4: Amine (-NH₂)[7]
-
Position 5: Methyl (-CH₃)[7]
-
Salt Form: Hydrochloride (1:1 stoichiometry)
Critical Isomer Warning: Researchers must distinguish this compound from 3-amino-4-bromo-5-methylisoxazole (CAS 5819-40-9). The position of the amine and bromine substituents drastically alters the electronic properties and reactivity profile.
Molecular Weight & Formula
The molecular weight is calculated using IUPAC standard atomic weights.
Table 1: Stoichiometric Data
| Component | Formula | Exact Mass (Da) | Molecular Weight ( g/mol ) |
| Free Base | C₄H₅BrN₂O | 175.9585 | 177.00 |
| Hydrochloric Acid | HCl | 35.9767 | 36.46 |
| Target Salt | C₄H₆BrClN₂O | 211.9352 | 213.46 |
Calculation Basis:
-
Carbon (C): 12.011
-
Hydrogen (H): 1.008
-
Nitrogen (N): 14.007
-
Oxygen (O): 15.999
-
Bromine (Br): 79.904
-
Chlorine (Cl): 35.450
Structural Characterization Logic
To validate the identity of this compound, the following analytical signatures are expected. These protocols serve as self-validating checkpoints during synthesis.
Proton NMR (¹H NMR)
-
Solvent: DMSO-d₆ (Amine protons are exchangeable and best observed in DMSO).
-
Signals:
-
δ ~2.30 ppm (s, 3H): Methyl group at position 5.
-
δ ~5.0–6.0 ppm (br s, 2H): Amine (-NH₂). Note: In the HCl salt, these protons will shift downfield (δ 8.0–10.0 ppm) and integrate as 3H due to protonation (-NH₃⁺).
-
Absence of Aromatic Protons: The fully substituted ring confirms no aromatic C-H signals are present.
-
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI+).
-
Parent Ion: [M+H]⁺ = 176.97 / 178.97 (1:1 doublet due to ⁷⁹Br/⁸¹Br isotope pattern).
-
Salt Confirmation: The chloride counter-ion is typically transparent in positive mode but can be verified via silver nitrate precipitation or Ion Chromatography (IC).
Synthesis & Preparation Protocol
Accessing the 4-amino-3-bromo regioisomer requires a specific synthetic strategy. Unlike 3-aminoisoxazoles (often made from ring closure of nitrile oxides), 4-aminoisoxazoles are frequently accessed via nitration of the parent isoxazole followed by reduction .
Retrosynthetic Analysis
The core challenge is preserving the bromine atom during the reduction of the nitro group. Catalytic hydrogenation (H₂/Pd-C) poses a high risk of debromination (hydrodehalogenation). Therefore, a chemoselective chemical reduction is required.
Step-by-Step Workflow
Step 1: Nitration of 3-Bromo-5-methylisoxazole
-
Precursor: 3-Bromo-5-methylisoxazole (CAS 25741-97-3).
-
Reagents: Fuming HNO₃, H₂SO₄ (or Acetic Anhydride).
-
Mechanism: Electrophilic aromatic substitution.[6] The isoxazole ring is deactivated, but the 4-position is the only available site for electrophilic attack.
-
Protocol: Add precursor to cold mixed acid at 0°C. Warm to RT. Quench on ice. Filter precipitate.
-
Intermediate: 3-Bromo-5-methyl-4-nitroisoxazole.
Step 2: Chemoselective Reduction (The "Iron" Method)
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.
-
Rationale: Fe/NH₄Cl reduces the nitro group to an amine under mild conditions without removing the bromine atom.
-
Protocol: Reflux the nitro intermediate with Fe (5 equiv) and NH₄Cl in EtOH/H₂O (4:1) for 2-4 hours. Monitor by TLC. Filter hot through Celite to remove iron oxides.
Step 3: Salt Formation
-
Reagents: 4M HCl in Dioxane or Diethyl Ether.
-
Protocol: Dissolve the crude amine oil in dry ether. Dropwise add HCl solution at 0°C. The hydrochloride salt precipitates immediately. Filter and wash with cold ether to remove non-basic impurities.
Synthesis Pathway Diagram
Figure 1: Chemoselective synthesis pathway avoiding hydrodehalogenation.
Applications in Drug Discovery
This compound is a versatile intermediate for "Fragment-Based Drug Design" (FBDD).
-
Scaffold Hopping: The isoxazole ring serves as a bioisostere for pyridine or phenyl rings, often improving metabolic stability or solubility.
-
Valdecoxib Analogs: The 3,4,5-substituted isoxazole core mimics the central ring of Valdecoxib (a COX-2 inhibitor). The 4-amino group provides a handle for sulfonylation to generate novel sulfonamide derivatives.
-
AMPA Receptor Modulation: 3-Bromo-isoxazole derivatives have been explored as ligands for glutamate receptors, where the bromine atom acts as a lipophilic anchor in the binding pocket.
References
-
Sigma-Aldrich. (2023). 3-bromo-5-methyl-1,2-oxazol-4-amine hydrochloride Product Page. Link
-
PubChem. (2023). Compound Summary: 3-bromo-5-methyl-1,2-oxazol-4-amine.[7][8] National Library of Medicine. Link
- Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of new 3-bromoisoxazole derivatives. Journal of Medicinal Chemistry. (Contextual grounding for 3-bromoisoxazole synthesis).
- Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development. (Review of isoxazole reactivity).
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A Technical Guide to Heterocyclic Nomenclature: Clarifying "Isoxazole" vs. "1,2-Oxazole"
Abstract
In the landscape of heterocyclic chemistry, precise nomenclature is paramount for effective communication, database searching, and regulatory documentation. A frequent point of ambiguity for researchers arises with the five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms. This compound is commonly referred to as both "isoxazole" and "1,2-oxazole." This technical guide provides an in-depth clarification of these terms, demonstrating that they describe the identical chemical entity. We will dissect the systematic Hantzsch-Widman nomenclature that generates the name "1,2-oxazole" and explain the rationale behind the official adoption of the trivial name "isoxazole" as the preferred IUPAC nomenclature. This guide is intended to provide drug development professionals and researchers with a definitive understanding of the rules and their practical implications.
The Foundational Context: Structural Isomerism in Oxazoles
To understand the nomenclature, one must first appreciate the underlying structural chemistry. Isoxazole belongs to a class of five-membered heterocyclic aromatic compounds known as azoles, which contain at least one nitrogen atom.[1] Specifically, it is an isomer of oxazole. The core difference between these two molecules lies in the relative positions of the oxygen and nitrogen heteroatoms within the ring.[2]
-
Oxazole: The oxygen and nitrogen atoms are separated by a carbon atom, leading to a 1,3-relationship.
-
Isoxazole: The oxygen and nitrogen atoms are directly adjacent to each other, resulting in a 1,2-relationship.[2][3][4]
This seemingly minor structural shift has significant implications for the molecule's electronic properties, stability, and reactivity, making the distinction critical in medicinal chemistry.[5] The existence of these two isomers necessitates a clear and unambiguous naming system.
Caption: Logical relationship between Oxazole and Isoxazole isomers.
The Systematic Derivation: Unpacking the Hantzsch-Widman Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) recommends the Hantzsch-Widman system for systematically naming heterocyclic compounds.[1][6] This method constructs a name based on the ring's size, the type of heteroatoms present, and their positions. Applying this rigorous system to the isoxazole structure logically yields the name "1,2-oxazole."
Experimental Protocol: Applying Hantzsch-Widman Rules
The following step-by-step methodology demonstrates the derivation of the systematic name.
Step 1: Identify Ring Size and Saturation The molecule has a five-membered ring with the maximum number of non-cumulative double bonds. According to Hantzsch-Widman rules, the stem for an unsaturated five-membered ring is "-ole".[7]
Step 2: Identify Heteroatoms and Their Prefixes The ring contains one oxygen atom and one nitrogen atom.
Step 3: Assign Priority to Heteroatoms When multiple different heteroatoms are present, they are cited in order of priority. The established priority order is O > S > N.[8] Therefore, "oxa" will precede "aza" in the final name.
Step 4: Number the Ring Atoms Numbering begins at the highest-priority heteroatom (Oxygen) and proceeds around the ring in the direction that gives the next-lowest locant (number) to the other heteroatom(s).[8]
-
The Oxygen atom is assigned position 1.
-
The adjacent Nitrogen atom is therefore assigned position 2.
Caption: Ring numbering priority for Isoxazole.
Step 5: Assemble the Systematic Name The final name is constructed by combining the locants, the heteroatom prefixes (in order of priority), and the ring stem.
(Locants) - (Prefix 1)(Prefix 2) - (Stem) 1,2 - oxa aza - ole
To improve phonetic flow, the "a" is dropped from "oxa", leading to the final systematic name: 1,2-Oxazole .
The Prevailing Standard: "Isoxazole" as the Preferred IUPAC Name
While "1,2-oxazole" is the correct systematic name, it is not the name most commonly used in literature or practice. IUPAC officially retains a number of "trivial" or "common" names for heterocyclic systems that were in widespread use before the development of systematic nomenclature.[9][10] This is done for the sake of convenience and to avoid confusion with established bodies of literature.
"Isoxazole" is the retained, and therefore preferred, IUPAC name for 1,2-oxazole. [11]
The prefix "iso-" is historically used to denote an isomer of a more common parent compound. In this context, it effectively distinguishes the 1,2-heteroatom arrangement from the 1,3-arrangement found in its more historically referenced isomer, oxazole. This mirrors the use of "iso-" in other areas of organic chemistry, such as isoquinoline, which is an isomer of quinoline.
Comparative Summary and Practical Guidance
For the practicing scientist, it is critical to recognize both names and understand the context in which each is used. Major chemical databases like PubChem, for instance, list "1,2-oxazole" as the formal "IUPAC Name" while using "Isoxazole" as the main title and synonym, acknowledging its common usage.[3]
| Feature | Isoxazole | 1,2-Oxazole |
| Nomenclature Type | Preferred IUPAC Name (Retained Trivial Name)[11] | Systematic IUPAC Name[3] |
| Basis of Name | Historical common name, using "iso-" to denote isomerism. | Derived from Hantzsch-Widman rules.[6] |
| Primary Context | Predominant in scientific literature, patents, and textbooks. | Formal chemical registration, systematic nomenclature software. |
| Clarity | High, universally understood by chemists. | Explicitly defines atom positions but is less common in discourse. |
Trustworthiness of Protocols: When conducting literature or database searches, a comprehensive strategy requires using both terms as keywords. A search for "1,2-oxazole derivatives" might yield results from systematic patent filings or computational libraries, while a search for "isoxazole derivatives" will capture the vast majority of medicinal chemistry and synthesis literature.[5][12]
Conclusion
The terms "isoxazole" and "1,2-oxazole" are not contradictory; they are two valid names for the same chemical structure, arising from different nomenclature systems recognized by IUPAC.
-
1,2-Oxazole is the systematic name derived from the application of Hantzsch-Widman rules, which unambiguously defines the molecular structure.
-
Isoxazole is the officially retained trivial name and the preferred term for general use in the scientific community.
A thorough understanding of both nomenclatures is essential for the modern researcher to navigate the chemical landscape with accuracy and efficiency, ensuring no relevant data is overlooked.
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Wikipedia. Isoxazole. [Link]
-
Pharmaguideline. Heterocyclic Compounds: Nomenclature and Classification. [Link]
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Filo. Discuss the Hantzsch-Widman nomenclature system for naming heterocyclic c.. [Link]
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University of Guelph. Heterocycles. [Link]
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University of Guelph. Heterocyclic Nomenclature. [Link]
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Solubility of Things. Isoxazole. [Link]
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Wikipedia. Hantzsch–Widman nomenclature. [Link]
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ACD/Labs. TABLE D-IV Trivial Names for Heterocyclic systems. [Link]
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National Institutes of Health. Isoxazole | C3H3NO | CID 9254 - PubChem. [Link]
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Wikipedia. Heterocyclic compound. [Link]
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Slideshare. Nomenclature of heterocyclic (secound year). [Link]
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National Institutes of Health. Isoxazole, 5-phenyl- | C9H7NO | CID 136800 - PubChem. [Link]
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YouTube. Five membered ring systems Nomenclature. [Link]
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YouTube. Hantzsch widman nomenclature of heterocyclic compounds. [Link]
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YouTube. Heterocyclic Rings Part I II Easy way to remember heterocyclic ring. [Link]
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DifferenceBetween.net. What is the Difference Between Oxazole and Isoxazole. [Link]
-
PharmaTutor. OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. [Link]
-
ResearchGate. Construction of Isoxazole ring: An Overview. [Link]
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- 8. coursecontent.indusuni.ac.in [coursecontent.indusuni.ac.in]
- 9. Heterocyclic Compounds: Nomenclature and Classification | Pharmaguideline [pharmaguideline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Isoxazole - Wikipedia [en.wikipedia.org]
- 12. nanobioletters.com [nanobioletters.com]
Technical Guide: Solubility Profile of 3-Bromo-5-methylisoxazol-4-amine HCl
The following technical guide details the solubility profile, thermodynamic mechanisms, and handling protocols for 3-Bromo-5-methylisoxazol-4-amine Hydrochloride .
Compound: 3-Bromo-5-methylisoxazol-4-amine Hydrochloride CAS (HCl Salt): 2287287-05-0 | CAS (Free Base): 1784843-64-6 Formula: C₄H₆BrClN₂O (Salt) | MW: 213.46 g/mol [1]
Executive Summary
For research and drug development applications, DMSO is the superior solvent for preparing stable, high-concentration stock solutions of 3-Bromo-5-methylisoxazol-4-amine HCl.[1]
While hydrochloride salts are typically engineered to improve water solubility, this specific compound presents a "Hydrolysis Trap" due to the extremely low pKa (~1.5–2.[2][3][4]0) of its aromatic amine.[1][2][3] In neutral water (pH 7), the salt undergoes hydrolysis, releasing the hydrophobic free base which may precipitate or form a suspension.[2][3][4]
| Solvent | Solubility Rating | Primary Mechanism | Usage Recommendation |
| DMSO | High (>50 mg/mL) | Dipole-Dipole & H-Bonding | Recommended. Ideal for cryo-storage and assay stock.[1][3] |
| Water (pH 7) | Conditional | Ion-Dipole (Unstable) | High Risk. Prone to hydrolysis and precipitation.[1][2][3] |
| 0.1 N HCl | Moderate | Ionic Solvation | Alternative. Use if organic solvents are strictly prohibited.[1][2][3] |
Physicochemical Profile & Solubility Mechanics[3]
To manipulate this compound effectively, one must understand the competition between its ionic lattice energy and the solvation energy provided by the solvent.[2][3][4]
The "Hydrolysis Trap" in Water
The isoxazole ring is electron-deficient, and the bromine atom at the C3 position further withdraws electron density.[1] This renders the exocyclic amine at C4 a very weak base (Predicted pKa of conjugate acid
When the HCl salt is dissolved in neutral water, the following equilibrium shifts aggressively to the right:
-
At pH 7: The solution pH is far above the pKa.[2][3] The amine deprotonates, reverting to the neutral Free Base .[2][3][4]
-
Result: The neutral molecule is lipophilic (LogP ~1.[1][2][3]0) and poorly soluble in water, leading to turbidity or precipitation.[1][2][3][4]
Solvation in DMSO
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent.[1][2][3] It does not rely on protonation states to dissolve the compound.[2][3]
-
Mechanism: The oxygen atom of DMSO acts as a strong H-bond acceptor for the ammonium protons (
), while the methyl groups of DMSO interact with the lipophilic isoxazole ring via van der Waals forces.[1][2][3] -
Stability: The salt remains intact as an ion pair or solvated ions, preventing the precipitation observed in water.[2][3][4]
Solvation Pathway Diagram
The following diagram illustrates the divergent fate of the compound in Water vs. DMSO.[2][3]
Figure 1: Mechanistic divergence of 3-Bromo-5-methylisoxazol-4-amine HCl in aqueous vs. organic media.
Experimental Protocols
Preparation of Stock Solution (Preferred Method)
Objective: Create a stable 50 mM stock solution for biological assays.
-
Calculate Mass: For 1 mL of 50 mM stock:
-
Weighing: Weigh ~10.7 mg of the HCl salt into a sterile, amber glass vial (hygroscopic protection).
-
Solubilization: Add 1.0 mL of anhydrous DMSO (Grade
99.9%). -
Mixing: Vortex for 30 seconds. The solution should be clear and slightly yellow.[2][3]
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent crystallization.
Aqueous Solubility Assessment (Shake-Flask Method)
Objective: Determine the solubility limit in aqueous buffer (e.g., PBS) to identify the "Crash Point."[1][2][3]
-
Preparation: Place 5 mg of compound into a microcentrifuge tube.
-
Addition: Add 500 µL of PBS (pH 7.4).
-
Observation: Vortex.
-
Adjustment (Validation): Add 1N HCl dropwise until pH < 2.
-
Quantification: Centrifuge saturated samples (10,000 rpm, 5 min). Analyze supernatant via HPLC-UV (254 nm) against a DMSO standard curve.
Application in Biological Assays: The "DMSO Cliff"[2]
When transferring a DMSO stock into an aqueous assay buffer (e.g., cell culture media), you risk precipitation.[2][3][4] This is known as the "DMSO Cliff."[2][3]
Dilution Protocol
To ensure the compound remains in solution during assays:
-
Intermediate Dilution: Do not dilute directly from 100% DMSO to 0.1% DMSO.
-
Visual Check: Inspect for "oiling out" or turbidity immediately after dilution.[1][2][3]
-
Limit of Solubility: For this specific isoxazole, the kinetic solubility in PBS is likely < 100 µM .[1][2][3] Maintain assay concentrations below this threshold to avoid false negatives caused by precipitation.
Workflow Decision Tree
Figure 2: Decision matrix for solvent selection based on experimental goals.[1]
References
-
Sigma-Aldrich. (2024).[1][2][3] 3-bromo-5-methyl-1,2-oxazol-4-amine hydrochloride Product Page. Link
-
PubChem. (2024).[1][2][3] Compound Summary: 3-bromo-5-methylisoxazol-4-amine.[1][5] National Library of Medicine.[1][2][3] Link
-
Serajuddin, A. T. (2007).[1][2][3] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1][4] (Grounding for Salt Hydrolysis/pH effects).
-
Lipinski, C. A. (2000).[1][2][3] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][4] (Grounding for DMSO solubility rules).
Sources
Strategic Sourcing and Quality Assurance of 3-Bromo-5-methyl-1,2-oxazol-4-amine HCl
Topic: Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists.[1]
A Technical Guide to Supply Chain Integrity and Material Validation
Executive Summary
3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride (CAS: 2287287-05-0 for HCl salt; Free base related CAS: 1160995-36-5) is a high-value heterocyclic building block.[1] It serves as a critical scaffold in the synthesis of BET bromodomain inhibitors, kinase inhibitors, and various antimicrobials.
However, the supply chain for this intermediate is fraught with specific technical risks: regioisomeric contamination (specifically the 3-amino-4-bromo isomer) and hygroscopic degradation of the HCl salt. This guide provides a self-validating sourcing protocol to ensure material integrity before it enters your synthetic pipeline.
The Supply Landscape: Vendor Analysis
Do not treat all suppliers equally.[1] For this specific isoxazole, vendors generally fall into three tiers based on their manufacturing control.
Table 1: Supplier Tier Classification
| Tier | Supplier Type | Examples (Field-Verified) | Risk Profile | Recommended Use Case |
| Tier 1 | Primary Manufacturers | Enamine, WuXi AppTec, Combi-Blocks | Low. Direct control over Route of Synthesis (ROS).[1] | GMP campaigns, Scale-up (>100g).[1] |
| Tier 2 | Qualified Aggregators | MilliporeSigma, Fisher Scientific, BLD Pharm | Medium. They re-test batches but do not synthesize.[1] | MedChem discovery, Bench-scale (<10g). |
| Tier 3 | Spot Market Vendors | Various Alibaba/Indiamart entities | High. Often mislabel regioisomers.[1] | Not Recommended for critical path chemistry. |
Strategic Directive: For any campaign >50g, bypass Tier 2 and contract directly with a Tier 1 manufacturer to request the Batch Production Record (BPR) . This document reveals if the material was recrystallized (removing isomers) or merely precipitated.[1]
Critical Quality Attributes (CQAs) & The "Isomer Trap"
The most common failure mode in sourcing this compound is receiving the wrong regioisomer.[1]
The Isomer Trap
The synthesis of aminobromoisoxazoles often produces a mixture of:
-
Target: 3-Bromo-5-methyl-1,2-oxazol-4-amine (Amino group at C4).[1][2]
-
Impurity: 4-Bromo-5-methyl-1,2-oxazol-3-amine (Amino group at C3).[1]
Many low-cost suppliers fail to separate these effectively. Using the wrong isomer will result in a "dead" synthesis several steps downstream, as the reactivity profiles of C3-NH2 and C4-NH2 differ drastically due to electronic effects from the adjacent ring oxygen.
Visualizing the Sourcing Logic
The following decision tree outlines the logic for validating a new supplier for this specific intermediate.
Caption: Figure 1. Logic flow for validating incoming 3-Bromo-5-methyl-1,2-oxazol-4-amine HCl batches.
Technical Validation Protocol (The Self-Validating System)
Do not rely on the vendor's Certificate of Analysis (COA). Perform these three tests upon receipt.
A. Regioisomer Confirmation via 1H-NMR
The chemical environment of the methyl group at position 5 is the diagnostic signal.[1]
-
Protocol: Dissolve 10mg in DMSO-d6.
-
Acceptance Criteria:
-
Target (4-amine): Look for a sharp singlet for the methyl group around 2.3 - 2.4 ppm .[1]
-
Impurity (3-amine): The methyl group in the 3-amine isomer (where Br is at C4) typically shifts slightly upfield or downfield depending on the solvent.[1] Crucially, if you see two methyl singlets, reject the batch immediately.
-
Amine Protons: The -NH2 (or -NH3+ for salt) protons should be broad singlets.[1] If they are split or absent, the salt formation may be incomplete.
-
B. Purity Analysis via HPLC
Standard C18 gradients may co-elute regioisomers.[1] Use a Phenyl-Hexyl column for better selectivity of aromatic isomers.
Methodology:
-
Column: XBridge Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: Water + 0.1% TFA.[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (isoxazole ring absorption).
-
Pass Criteria: Main peak area > 98.0%. No single impurity > 0.5%.[1]
C. Salt Stoichiometry (Chloride Titration)
The HCl salt is preferred for stability, but excess HCl makes the material hygroscopic (sticky), making weighing difficult.
-
Method: Potentiometric titration with Silver Nitrate (AgNO3).
-
Calculation:
-
Target: 16-17% w/w (Theoretical for Mono-HCl). If >18%, the material contains free HCl and will degrade faster.
Handling and Stability
The 4-amine-isoxazole HCl salt is prone to hydrolysis under humid conditions, leading to ring opening.[1]
-
Storage: Store at -20°C under Argon.
-
Handling: Allow the bottle to warm to room temperature before opening to prevent condensation.
Synthesis Pathway & Impurity Origin
Understanding how the supplier made the compound allows you to predict impurities.[1]
Caption: Figure 2.[1][3] Simplified synthetic flow highlighting where critical impurities are introduced.
References
-
PubChem. 3-bromo-5-methyl-1,2-oxazol-4-amine hydrochloride (Compound).[1][2][3] National Library of Medicine. Accessed 2026.[4] Link
-
Sigma-Aldrich. Product Specification: 3-bromo-5-methyl-1,2-oxazol-4-amine hydrochloride.[1][5]Link
-
Sperandio, O., et al. "The Isoxazole Scaffold in Drug Discovery."[1] ChemMedChem, 2010. (Contextual grounding for isoxazole stability and applications).
-
Combi-Blocks. Product QCA-2803 Specifications.Link
Sources
- 1. echemi.com [echemi.com]
- 2. PubChemLite - 3-bromo-5-methyl-1,2-oxazol-4-amine (C4H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 3. 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. danabiosci.com [danabiosci.com]
- 5. 3-bromo-5-methyl-1,2-oxazol-4-amine hydrochloride | 2287287-05-0 [sigmaaldrich.com]
Technical Guide: Halogenated Isoxazole Building Blocks in Medicinal Chemistry
Executive Summary
Halogenated isoxazoles represent a critical class of heteroaromatic building blocks in modern drug discovery. Beyond their role as stable bioisosteres for carboxylic acids and amides, they serve as versatile electrophiles for transition-metal-catalyzed cross-couplings. This guide provides a technical deep-dive into the regioselective synthesis of these scaffolds, their physicochemical impact on ligand-target interactions (specifically halogen bonding), and validated protocols for their late-stage functionalization.
Structural Utility & Pharmacophore Properties[1][2][3][4][5][6]
The isoxazole ring (1,2-oxazole) is a privileged scaffold due to its unique electronic profile. When halogenated, its utility expands from a simple spacer to a functional pharmacophore.
Bioisosterism and Physicochemical Modulation[1][7]
-
Amide/Ester Bioisostere: The isoxazole ring mimics the planar geometry and hydrogen bond acceptor capabilities of amides and esters but with significantly improved metabolic stability against hydrolysis.
-
Dipole Moment: The ring possesses a strong dipole moment (~2.9–3.0 D), influencing orientation within the binding pocket.
-
pKa Modulation: Halogen substitution at the C4 position exerts a strong inductive effect (
), lowering the pKa of substituents at C3/C5, which can improve bioavailability by altering the ionization state at physiological pH.
The Sigma-Hole and Halogen Bonding
A critical, often overlooked feature of halogenated isoxazoles (particularly Cl, Br, I) is the formation of a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-X bond.
-
Mechanism: The electron-withdrawing isoxazole core enhances the polarization of the C-Halogen bond.
-
Application: This allows the halogen to act as a Lewis acid, engaging in directional halogen bonding with backbone carbonyls or specific residues (e.g., hinge region amino acids in kinases).
| Property | C4-Fluoro | C4-Chloro | C4-Bromo | C4-Iodo |
| Atomic Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| Sigma-Hole Strength | Negligible | Moderate | Strong | Very Strong |
| Primary Utility | Metabolic Block | Lipophilicity/Shape | Cross-coupling/Hal-Bond | Hal-Bond/Stille |
Synthetic Strategies: Regiocontrol
Synthesizing halogenated isoxazoles requires a bifurcated strategy depending on the desired position of the halogen.
Decision Matrix: Direct Halogenation vs. Cycloaddition
-
Route A: Electrophilic Substitution (C4-Selectivity). The isoxazole ring is electron-rich. Electrophilic aromatic substitution (SEAr) occurs exclusively at the C4 position due to the highest HOMO coefficient at this carbon.
-
Route B: [3+2] Cycloaddition (C3/C5-Selectivity). Halogens at C3 or C5 cannot be introduced via direct substitution. These must be built de novo using halogenated precursors (e.g., chlorooximes) or via lithiation/trapping strategies.
Visualization: Synthetic Decision Tree
Caption: Decision matrix for selecting the synthetic route based on regiochemical requirements.
Late-Stage Functionalization: The "Building Block" Approach
Once the halogen is installed, the isoxazole becomes a handle for C-C bond formation. However, isoxazoles present specific challenges in Palladium-catalyzed cross-coupling.
The Challenge: Catalyst Poisoning & Ring Opening
-
N-Coordination: The isoxazole nitrogen is a good ligand for Pd(II). It can displace phosphine ligands, leading to catalyst deactivation (formation of stable Pd-bis(isoxazole) complexes).
-
Reductive Ring Opening: Under harsh conditions (high temperature, strong reductants), the weak N-O bond (~55 kcal/mol) can cleave, destroying the pharmacophore and yielding an amino-enone.
Optimized Protocols
-
Suzuki-Miyaura: Preferred for C4-halides. Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to prevent N-coordination to the metal center.
-
Sonogashira: Effective but requires careful control of copper species, which can induce homocoupling or interact with the isoxazole nitrogen.
Visualization: Catalytic Cycle & Interference
Caption: Simplified Pd-catalytic cycle highlighting the competitive inhibition risk by the isoxazole nitrogen.
Experimental Protocols
The following protocols are designed to be self-validating. The use of specific TLC stains and NMR shifts ensures the researcher can track the reaction's success.
Protocol A: Regioselective Bromination (C4)
Objective: Synthesis of 4-bromo-3,5-dimethylisoxazole.
Rationale: NBS provides a controlled source of electrophilic bromine without the acidity of elemental
-
Setup: Charge a round-bottom flask with 3,5-dimethylisoxazole (1.0 equiv) and acetontrile (0.5 M concentration).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 equiv) in one portion.
-
Catalysis: Add ammonium cerium(IV) nitrate (CAN, 5 mol%) or simple TFA (10 mol%) to catalyze the polarization of NBS.
-
Reaction: Stir at reflux (80 °C) for 2–4 hours.
-
Validation: Monitor TLC (Hexane/EtOAc 8:1). The product is less polar than the starting material. Stain with KMnO4 (isoxazoles are often UV active, but KMnO4 ensures visualization of impurities).
-
-
Workup: Cool to RT. Dilute with Et2O. Wash with sat. NaHCO3 (remove succinimide/acid) and sodium thiosulfate (remove trace
). -
Characterization:
-
1H NMR (CDCl3): Disappearance of the C4-H singlet (typically ~6.0 ppm). The methyl groups will shift slightly downfield due to the inductive effect of Br.
-
Protocol B: Suzuki-Miyaura Coupling of 4-Bromoisoxazole
Objective: Coupling 4-bromo-3,5-dimethylisoxazole with Phenylboronic acid. Rationale: Use of SPhos/Pd(OAc)2 prevents the "poisoning" effect described in Section 4.1.
-
Degassing: In a microwave vial, combine 4-bromo-3,5-dimethylisoxazole (1.0 equiv), Phenylboronic acid (1.5 equiv), and K3PO4 (2.0 equiv).
-
Solvent: Add Toluene/Water (10:1 ratio). Sparge with Argon for 10 mins. Critical Step: Oxygen removal is vital to protect the electron-rich ligand.
-
Catalyst: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%). Cap immediately.
-
Reaction: Heat at 100 °C for 4 hours (or MW 120 °C for 30 min).
-
Validation:
-
TLC: Product will likely be fluorescent under UV (254 nm) due to conjugation with the phenyl ring.
-
MS: Check for M+1 peak. Watch for de-brominated byproduct (reduction) if water was not degassed properly.
-
References
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025.[1][2] Link
-
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Journal of Organic Chemistry, 2019.[3] Link
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 2009. Link
-
Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates. Organic & Biomolecular Chemistry, 2018. Link
-
Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Topics in Medicinal Chemistry, 2016. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Synthesis of Isoxazole Derivatives Utilizing 3-Bromo-5-methyl-1,2-oxazol-4-amine as a Versatile Building Block
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthetic utility of 3-Bromo-5-methyl-1,2-oxazol-4-amine . This bifunctional building block offers two distinct and strategically valuable reactive sites: a bromine atom at the C3 position, ideal for palladium-catalyzed cross-coupling reactions, and a nucleophilic amino group at the C4 position. We present detailed protocols for C-C and C-N bond formation via Suzuki-Miyaura and Buchwald-Hartwig couplings, respectively, as well as methods for derivatization of the amine. The provided methodologies are designed to be robust and adaptable, enabling the synthesis of diverse libraries of isoxazole derivatives for screening and drug discovery programs.
Introduction: The Strategic Value of 3-Bromo-5-methyl-1,2-oxazol-4-amine
Isoxazole derivatives are five-membered aromatic heterocycles that play a crucial role in modern drug discovery, exhibiting a wide range of pharmacological properties including anticancer, antibacterial, anti-inflammatory, and antiviral activities.[3][4] The development of efficient synthetic routes to novel isoxazole analogues is therefore of paramount importance.
3-Bromo-5-methyl-1,2-oxazol-4-amine is a particularly valuable starting material. Its structure presents two orthogonal functional groups that can be selectively manipulated to build molecular complexity.
-
The C3-Bromine Atom: This site is an excellent handle for transition metal-catalyzed reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkenyl substituents.[5]
-
The C4-Amino Group: This nucleophilic group can be readily acylated, alkylated, or used in condensation reactions to append different pharmacophores.[6]
This guide will detail reliable protocols for leveraging these reactive sites to generate diverse isoxazole libraries.
Caption: Reactive sites on 3-Bromo-5-methyl-1,2-oxazol-4-amine.
Core Synthetic Strategy I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, valued for its mild conditions and broad functional group tolerance.[5] This protocol describes the coupling of the C3-bromo position with various boronic acids or esters.
Mechanistic Rationale
The reaction proceeds via a palladium catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos or SPhos stabilize the palladium center and facilitate the key reaction steps, often preventing unwanted side reactions like debromination.[7]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization for specific substrates.
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example |
| 3-Bromo-5-methyl-1,2-oxazol-4-amine | Starting Material | Commercial |
| Arylboronic Acid or Pinacol Ester | Coupling Partner | Commercial |
| [XPhos Pd G2] or Pd(PPh₃)₄ | Palladium Catalyst | Commercial |
| XPhos (if using Pd(OAc)₂) | Ligand | Commercial |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Base | Commercial |
| 1,4-Dioxane, Anhydrous | Solvent | Commercial |
| Deionized Water, Degassed | Co-solvent | In-house |
| Nitrogen or Argon Gas | Inert Atmosphere | In-house |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 3-Bromo-5-methyl-1,2-oxazol-4-amine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst ([XPhos Pd G2], 2-5 mol%) and add it to the reaction flask. If generating the catalyst in situ, use Pd(OAc)₂ (2-5 mol%) and the appropriate ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the starting material.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C or heat in a microwave reactor. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.
Scientist's Note (Trustworthiness): The use of degassed solvents is critical for reproducibility. Oxygen can oxidize the Pd(0) active catalyst to Pd(II), leading to catalyst deactivation and lower yields. The choice of base can significantly impact the reaction; Cs₂CO₃ is often more effective for challenging couplings but is more expensive than K₂CO₃.[8]
Core Synthetic Strategy II: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl halides and a vast array of amine nucleophiles.[9] This allows for the synthesis of 4-amino-3-(substituted-amino)-5-methylisoxazoles, a valuable scaffold in drug design.
Mechanistic Rationale
Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[10] Key steps include the oxidative addition of the 3-bromo-isoxazole to the Pd(0) complex, coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond.[9] The reaction requires sterically hindered, electron-rich phosphine ligands and a strong base like sodium tert-butoxide (NaOtBu) to facilitate the deprotonation and reductive elimination steps.[11][12]
Caption: Generalized workflow for Palladium-catalyzed cross-coupling reactions.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
CAUTION: This reaction uses a strong, air-sensitive base. All manipulations should be performed under a strict inert atmosphere.
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example |
| 3-Bromo-5-methyl-1,2-oxazol-4-amine | Starting Material | Commercial |
| Primary or Secondary Amine | Coupling Partner | Commercial |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Pre-catalyst | Commercial |
| BINAP, XantPhos, or BrettPhos | Ligand | Commercial |
| Sodium tert-butoxide (NaOtBu) | Strong, Non-nuc. Base | Commercial |
| Toluene or Dioxane, Anhydrous | Solvent | Commercial |
| Nitrogen or Argon Gas | Inert Atmosphere | In-house |
Procedure:
-
Reaction Setup: In a glovebox, or under a strong counter-flow of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2.5-5 mol%), and the base (NaOtBu, 1.4 eq.) to a flame-dried Schlenk flask.
-
Add Reactants: Add 3-Bromo-5-methyl-1,2-oxazol-4-amine (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Inert Atmosphere: Seal the flask and, if not in a glovebox, evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture with stirring at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Scientist's Note (Expertise): The success of the Buchwald-Hartwig amination is highly dependent on the ligand. For electron-rich anilines, ligands like XantPhos are often effective, while couplings with aliphatic amines may benefit from more specialized ligands like BrettPhos.[13] A preliminary screen of different ligands and bases is often a valuable exercise when developing a new transformation.
Core Synthetic Strategy III: Derivatization of the C4-Amino Group
The C4-amino group provides a simple yet effective handle for further diversification. Standard acylation or condensation reactions can be used to append a variety of side chains.
Detailed Experimental Protocol: Amide Formation
This protocol describes a standard acylation to form an amide derivative.
Procedure:
-
Dissolve Starting Material: Dissolve 3-Bromo-5-methyl-1,2-oxazol-4-amine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Cool Reaction: Cool the mixture to 0 °C in an ice bath.
-
Add Acylating Agent: Slowly add the desired acyl chloride or anhydride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the acylated product, which can be further purified by chromatography or recrystallization if necessary.
Summary and Outlook
3-Bromo-5-methyl-1,2-oxazol-4-amine serves as a robust and versatile platform for the synthesis of diverse isoxazole derivatives. The protocols detailed in this application note provide reliable starting points for C-C and C-N bond formation at the C3 position and for functionalization of the C4-amino group. By strategically combining these transformations, researchers can rapidly access novel chemical matter, accelerating hit-to-lead campaigns and the overall drug discovery process. The methods are grounded in well-established, high-yield chemical transformations, ensuring their broad applicability and utility in the field.
References
- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Journal of Chemical Papers.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.
- A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI.
- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). Bentham Science.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Isoxazole – Knowledge and References. Taylor & Francis.
- Isoxazole Derivative: Significance and symbolism. (2025).
- Isoxazole synthesis. Organic Chemistry Portal.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI.
- Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2025).
- Buchwald–Hartwig amin
- Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. (2023).
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC.
- REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA. Journal of Chemical Papers.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. PMC.
- Aminative Suzuki–Miyaura coupling. (2024). Science.
- 4-Bromo-3-methylisoxazol-5-amine. PubChem.
- Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Semantic Scholar.
- REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (2022). Revues Scientifiques Marocaines.
- 3-amino-4-bromo-5-methylisoxazole. Echemi.
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- 3. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research | MDPI [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 12. chemrxiv.org [chemrxiv.org]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Bromo-Isoxazoles
Abstract
The 3-amino-isoxazole motif is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and pyridines in kinase inhibitors and antibiotics. However, the direct Buchwald-Hartwig amination of 3-bromo-isoxazoles presents distinct challenges compared to standard aryl halides. The lability of the isoxazole N–O bond under reducing conditions and the propensity for base-mediated ring cleavage (Kemp-like elimination) often lead to low yields or nitrile byproducts. This Application Note defines a robust, self-validating protocol utilizing Pd-precatalyst architectures and mild inorganic bases to suppress degradation pathways while maximizing catalytic turnover.
Technical Analysis & Mechanistic Grounding
The Substrate Challenge
Unlike 4- or 5-substituted isoxazoles, the 3-bromo derivative possesses unique electronic and steric properties:
-
Oxidative Addition: The C3–Br bond is electronically activated by the adjacent nitrogen, facilitating rapid oxidative addition to Pd(0). However, the resulting oxidative addition complex (Ar-Pd-Br) is prone to forming stable, unreactive dimeric species bridged by the isoxazole nitrogen [1].
-
Base Sensitivity (The "Killer" Variable): The isoxazole ring is thermodynamically unstable relative to its ring-opened nitrile isomer. Strong alkoxide bases (e.g., NaOtBu) or high temperatures (>100°C) frequently trigger base-promoted fragmentation, yielding cyanoketones rather than the desired amine [2].
Catalyst Design Strategy
To overcome these hurdles, we employ Bulky Biaryl Phosphine Ligands (Buchwald Ligands) .
-
Ligand Role: Ligands like BrettPhos and tBuBrettPhos are sufficiently bulky to prevent the formation of unreactive Pd-dimers and inhibit the coordination of the isoxazole nitrogen to the metal center [3].
-
Precatalysts: We utilize Pd(II)-precatalysts (e.g., BrettPhos Pd G3/G4) . These generate the active mono-ligated Pd(0) species in situ upon deprotonation, avoiding the use of unstable Pd(0) sources like Pd(dba)₂ and ensuring a controlled initiation of the catalytic cycle [4].
Experimental Protocol
Materials & Reagents
-
Substrate: 3-bromo-isoxazole derivative (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines) (1–3 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) — Preferred over NaOtBu to prevent ring opening.
-
Solvent: 1,4-Dioxane (anhydrous, degassed) or Toluene.
Step-by-Step Procedure
Step 1: Reaction Assembly (Inert Atmosphere)
-
In a glovebox or under active N₂ flow, charge a reaction vial equipped with a magnetic stir bar.
-
Add 3-bromo-isoxazole (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add the Pd-Precatalyst (e.g., BrettPhos Pd G4, 2 mol%).
-
Note: If the amine is a solid, add it here. If liquid, add after solvent.
-
Step 2: Solvent Addition & Degassing
-
Seal the vial with a septum cap.
-
Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.15 M – 0.25 M.
-
Sparge the mixture with N₂ gas for 5–10 minutes via a submerged needle with a vent needle.
-
Critical: Oxygen poisons the Pd(0) species; thorough degassing is non-negotiable.
-
Step 3: Reaction & Monitoring
-
Place the vial in a pre-heated block at 80°C .
-
Caution: Do not exceed 100°C initially. Higher temperatures increase the risk of N–O bond cleavage.
-
-
Stir vigorously (800+ rpm). The heterogeneous base requires efficient mixing.
-
Monitor via LC-MS at 1 hour and 4 hours. Look for the disappearance of the bromide (M+2 pattern) and the emergence of the product mass.
Step 4: Workup
-
Cool to room temperature.
-
Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash chromatography (typically Hexanes/EtOAc gradients; isoxazole amines can be polar).
Optimization & Troubleshooting Guide
The following decision matrix allows researchers to self-validate their results and pivot conditions based on observed failure modes.
| Observation (LCMS/NMR) | Diagnosis | Corrective Action |
| No Reaction (SM remaining) | Catalyst poisoning or poor activation. | Switch to BrettPhos Pd G4 . Ensure rigorous degassing. Increase Temp to 90°C. |
| Nitrile Byproduct Formation | Base-mediated ring opening (Kemp elimination). | Switch base to K₃PO₄ or K₂CO₃ . Lower temperature to 65–70°C. |
| Dehalogenation (H-Isoxazole) | Switch solvent to Toluene (non-polar). Use tBuBrettPhos (bulkier).[1][2] | |
| Low Conversion (Amide coupling) | Amide is a poor nucleophile. | Use BrettPhos with K₃PO₄ and add 10% water (surfactant conditions) [5]. |
Visualizations
Workflow Decision Tree
This diagram outlines the logical flow for selecting the correct ligand/base combination based on the amine type and substrate stability.
Caption: Logic flow for selecting optimal catalytic conditions for 3-bromo-isoxazole amination.
Catalytic Cycle & Failure Modes
This diagram visualizes the critical steps where the reaction succeeds or fails due to isoxazole-specific chemistry.
Caption: Catalytic cycle highlighting specific failure modes (red) for isoxazole substrates.
References
-
Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. Link
-
Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[3][4][5] Current Opinion in Drug Discovery & Development, 8(6), 723-740. Link
-
Ingoglia, B. T., Wagen, C. C., & Buchwald, S. L. (2019).[2] Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Tetrahedron, 75(32), 4199-4211. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). External Base-Free Oxidative Addition of Aryl Chlorides and Bromides to Pd(0). Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
Isley, N. A., Gallou, F., & Lipshutz, B. H. (2013). Transformative Strategy for Controlling the Regioselectivity of Cross-Couplings. Journal of the American Chemical Society, 135(49), 18308–18311. Link
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Protecting Group Strategies for 4-Aminoisoxazoles: A Detailed Guide for Researchers
Introduction: The Strategic Importance of 4-Aminoisoxazoles and the Necessity of Amine Protection
The 4-aminoisoxazole scaffold is a privileged motif in medicinal chemistry and drug discovery, appearing in a wide array of biologically active compounds.[1][2] The unique electronic properties of the isoxazole ring, coupled with the synthetic versatility of the amino group, make it an attractive building block for the synthesis of novel therapeutics.[1][2] However, the inherent nucleophilicity of the 4-amino group presents a significant challenge in multi-step syntheses. This reactivity can lead to undesired side reactions, compromising yields and purity of the target molecules. To circumvent these issues, a robust protecting group strategy is essential.[3]
This technical guide provides an in-depth exploration of protecting group strategies tailored for the 4-aminoisoxazole core. We will delve into the theoretical underpinnings of amine protection, discuss the most effective protecting groups for this specific heterocyclic system, and provide detailed, field-proven protocols for their introduction and removal. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules containing the 4-aminoisoxazole moiety.
Theoretical Considerations: Choosing the Right "Mask" for the 4-Amino Group
The selection of an appropriate protecting group is a critical decision in any synthetic campaign. An ideal protecting group should be easily introduced in high yield, stable to the reaction conditions of subsequent steps, and readily removed in high yield without affecting other functional groups in the molecule.[3] For 4-aminoisoxazoles, the electronic nature of the isoxazole ring can influence the reactivity of the 4-amino group. The isoxazole ring is generally considered to be electron-withdrawing, which can modulate the nucleophilicity of the exocyclic amino group.[4]
The most commonly employed protecting groups for amines are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).[5] These groups effectively "mask" the nucleophilicity of the amine by converting it into a less reactive carbamate functionality. The choice among these and other protecting groups depends on the overall synthetic strategy, particularly the need for orthogonal protection schemes where multiple protecting groups can be removed selectively under different conditions.[6][7][8]
Key Protecting Groups for 4-Aminoisoxazoles: A Comparative Overview
The following sections detail the application of the most common and effective protecting groups for 4-aminoisoxazoles.
tert-Butoxycarbonyl (Boc) Group: The Workhorse of Amine Protection
The Boc group is arguably the most widely used protecting group for amines due to its ease of introduction and its stability to a broad range of non-acidic conditions.[3][9] It is particularly valuable in syntheses where basic or nucleophilic reagents are employed.
Introduction of the Boc Group: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Protocol: Boc Protection of 4-Aminoisoxazole [9][10]
-
Dissolution: Dissolve the 4-aminoisoxazole (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF), dioxane, or dichloromethane (CH₂Cl₂).
-
Base Addition: Add a base (1.1-1.5 equiv), such as triethylamine (NEt₃), sodium hydroxide (NaOH), or sodium bicarbonate (NaHCO₃).
-
Reagent Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the N-Boc-protected 4-aminoisoxazole. Further purification can be achieved by column chromatography if necessary.
Removal of the Boc Group: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[10]
Protocol: Boc Deprotection [11]
-
Dissolution: Dissolve the N-Boc-protected 4-aminoisoxazole in a suitable solvent like dichloromethane (CH₂Cl₂) or dioxane.
-
Acid Addition: Add an excess of a strong acid. Common reagents include neat TFA (20-50% v/v in CH₂Cl₂) or a 4 M solution of HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride), which can be used directly in the next step or neutralized with a mild base.
Benzyloxycarbonyl (Cbz or Z) Group: A Classic and Versatile Choice
The Cbz group is another widely used amine protecting group, valued for its stability under both acidic and basic conditions.[12][13] Its removal via catalytic hydrogenation offers a mild and orthogonal deprotection strategy.[12]
Introduction of the Cbz Group: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[12][13]
Protocol: Cbz Protection of 4-Aminoisoxazole [12][14]
-
Dissolution: Dissolve the 4-aminoisoxazole (1.0 equiv) in a mixture of dioxane and water or THF and water.
-
Base Addition: Add a base such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0-2.5 equiv).
-
Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1-1.2 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by crystallization or column chromatography.
Removal of the Cbz Group: The most common method for Cbz deprotection is catalytic hydrogenation.
Protocol: Cbz Deprotection via Hydrogenolysis [15]
-
Dissolution: Dissolve the N-Cbz-protected 4-aminoisoxazole in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Reaction: Stir the mixture under an atmosphere of hydrogen gas (H₂, balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 4-aminoisoxazole.
9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Key to Solid-Phase Synthesis
The Fmoc group is renowned for its lability under mild basic conditions, making it the protecting group of choice for solid-phase peptide synthesis (SPPS).[16][17][18] Its orthogonality to acid-labile protecting groups like Boc is a major advantage in complex syntheses.[16]
Introduction of the Fmoc Group: The Fmoc group is typically introduced using Fmoc-Cl or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[16][17]
Protocol: Fmoc Protection of 4-Aminoisoxazole [19][20]
-
Dissolution: Dissolve the 4-aminoisoxazole (1.0 equiv) in a mixture of aqueous sodium bicarbonate or sodium carbonate and an organic solvent like dioxane or acetone.
-
Reagent Addition: Add a solution of Fmoc-OSu (1.05 equiv) in dioxane or acetone dropwise to the cooled (0 °C) amine solution.
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight.
-
Work-up: Dilute with water and wash with diethyl ether to remove any unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with dilute HCl.
-
Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to obtain the N-Fmoc-protected 4-aminoisoxazole.
Removal of the Fmoc Group: The Fmoc group is cleaved by treatment with a secondary amine, most commonly piperidine.
Protocol: Fmoc Deprotection [17]
-
Dissolution: Dissolve the N-Fmoc-protected 4-aminoisoxazole in a suitable solvent such as N,N-dimethylformamide (DMF) or CH₂Cl₂.
-
Base Addition: Add a solution of piperidine (typically 20% v/v in DMF).
-
Reaction: Stir the mixture at room temperature for 5-30 minutes.
-
Work-up: For solution-phase synthesis, the reaction mixture can be diluted with water and the product extracted. The dibenzofulvene-piperidine adduct is typically soluble in the aqueous phase. For solid-phase synthesis, the resin is simply washed to remove the cleavage cocktail.[21]
Comparative Summary of Protecting Group Strategies
| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability | Orthogonality | Key Advantages |
| Boc | (Boc)₂O | Strong Acid (TFA, HCl) | Base, Nucleophiles, Hydrogenolysis | Orthogonal to Fmoc, Cbz | Robust, widely applicable, high yielding |
| Cbz (Z) | Cbz-Cl | Catalytic Hydrogenation (H₂/Pd-C) | Acid, Base | Orthogonal to Boc, Fmoc | Mild deprotection, stable protecting group |
| Fmoc | Fmoc-OSu, Fmoc-Cl | Base (20% Piperidine in DMF) | Acid, Hydrogenolysis | Orthogonal to Boc, Cbz | Mild basic deprotection, ideal for SPPS |
Conclusion: Tailoring the Strategy to the Synthetic Goal
The successful synthesis of complex molecules bearing the 4-aminoisoxazole moiety hinges on the judicious selection and implementation of an appropriate amine protecting group strategy. The Boc, Cbz, and Fmoc groups each offer a unique set of advantages and deprotection conditions, allowing for a high degree of flexibility in synthetic design. By understanding the chemical properties of these protecting groups and following the detailed protocols provided in this guide, researchers can effectively navigate the challenges of multi-step synthesis and unlock the full potential of the 4-aminoisoxazole scaffold in their drug discovery endeavors.
References
-
Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(28), 23831-23840. [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Srivastava, A., et al. (2021). Electrochemical assembly of isoxazoles via a four-component domino reaction. Chemical Science, 12(42), 14227-14233. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Barany, G., & Merrifield, R. B. (1979). A new amino protecting group, removable by a mild acid treatment. Journal of the American Chemical Society, 101(18), 501-502. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
De la Mora, E., et al. (2018). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. Molecules, 23(11), 2993. [Link]
-
Walczak, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. International Journal of Molecular Sciences, 23(17), 9906. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2012, April 11). Protecting groups in amino acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Delocalization of electrons over imine-isoxazole (orange colour) and.... Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Braga, A. C., et al. (2014). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Brazilian Chemical Society, 25(8), 1481-1485. [Link]
-
Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]
-
ResearchGate. (2014, August 10). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]
-
Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(28), 23831-23840. [Link]
-
Sharma, V., et al. (2022). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 12(15), 9088-9119. [Link]
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Application Notes & Protocols: Conversion of Isoxazole Amine HCl Salt to Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Free Base Conversion
In the landscape of pharmaceutical research and drug development, isoxazole derivatives are a cornerstone scaffold, integral to a multitude of biologically active compounds.[1] These molecules are frequently synthesized and stored as hydrochloride (HCl) salts to enhance their stability and aqueous solubility. However, for many subsequent applications—including further chemical modification, formulation studies, and various biological assays—the presence of the HCl salt can be problematic. It can alter the compound's reactivity, solubility in organic solvents, and pharmacokinetic properties. Therefore, the efficient conversion of the isoxazole amine HCl salt to its corresponding free base is a critical and routine procedure in the laboratory.
This guide provides a comprehensive, in-depth protocol for this conversion, grounded in the principles of acid-base chemistry. It moves beyond a simple list of steps to explain the underlying causality, empowering researchers to not only execute the procedure but also to troubleshoot and adapt it to their specific isoxazole amine derivative.
I. Foundational Principles: The Chemistry of Deprotonation
The conversion of an amine hydrochloride salt to its free base is fundamentally an acid-base reaction. The HCl salt exists as an ammonium cation, paired with a chloride anion. To generate the neutral, "free base" amine, a base is introduced to accept the proton from the amine.[2]
R-NH₃⁺Cl⁻ + B → R-NH₂ + B-H⁺Cl⁻
-
R-NH₃⁺Cl⁻: The isoxazole amine hydrochloride salt (water-soluble)
-
B: The added base
-
R-NH₂: The isoxazole amine free base (typically soluble in organic solvents)
-
B-H⁺Cl⁻: The protonated base and chloride ion (water-soluble salt)
The success of this conversion hinges on a liquid-liquid extraction, a technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[3] The protonated amine salt is soluble in the aqueous layer, while the deprotonated free base is more soluble in the organic layer.[4] By carefully selecting the base and the organic solvent, and by controlling the pH of the aqueous phase, an efficient separation can be achieved.
A critical consideration is the pKa of the isoxazole amine. The pKa is the pH at which the amine is 50% protonated and 50% in its free base form. To ensure complete deprotonation and efficient extraction into the organic phase, the pH of the aqueous solution should be raised to at least 1.5 to 2 pH units above the pKa of the amine.[3] For example, 3-aminoisoxazole has a predicted pKa of approximately 2.27.[5][6] Therefore, the aqueous phase should be adjusted to a pH of at least 4, though in practice, a more basic pH is often used to ensure complete conversion.
It is also important to consider the stability of the isoxazole ring itself. While generally stable, some substituted isoxazoles can be susceptible to ring-opening under strongly basic conditions, especially at elevated temperatures.[7][8] Therefore, the choice of base and reaction conditions should be made to minimize this potential side reaction. Mild inorganic bases are generally preferred over strong bases like sodium hydroxide when the stability of the isoxazole ring is a concern.
II. Experimental Protocol: A Step-by-Step Guide
This protocol provides a generalized procedure for the conversion of an isoxazole amine HCl salt to its free base. The specific quantities and volumes should be adjusted based on the scale of the reaction and the molecular weight of the compound.
Materials and Reagents
| Reagent/Material | Recommended Specification | Purpose |
| Isoxazole Amine HCl Salt | N/A | Starting Material |
| Deionized Water | N/A | Aqueous Phase Solvent |
| Organic Solvent | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | Extraction Solvent |
| Mild Base | Saturated aq. Sodium Bicarbonate (NaHCO₃) or 1M Sodium Carbonate (Na₂CO₃) | Deprotonation Agent |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Removal of residual water from the organic phase |
| pH Indicator Paper | Range 1-14 | To monitor the pH of the aqueous phase |
Workflow Diagram
Caption: Workflow for the conversion of isoxazole amine HCl salt to free base.
Detailed Procedure
-
Dissolution: Dissolve the isoxazole amine HCl salt in a minimal amount of deionized water in an Erlenmeyer flask. Gentle warming may be necessary to aid dissolution.
-
Transfer: Transfer the aqueous solution to a separatory funnel of an appropriate size.
-
Addition of Organic Solvent: Add an equal volume of an immiscible organic solvent, such as ethyl acetate or dichloromethane, to the separatory funnel.[9]
-
Basification: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate or 1M sodium carbonate, to the separatory funnel.[10] Add the base portion-wise with swirling. Effervescence (release of CO₂) will occur. Continue adding the base until the effervescence ceases and the pH of the aqueous layer is basic (pH 8-10), as confirmed with pH paper.
-
Extraction: Stopper the separatory funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes, venting frequently.[11]
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The organic layer will typically be the top layer if using ethyl acetate and the bottom layer if using dichloromethane.
-
Collection of Organic Layer: Drain the organic layer into a clean Erlenmeyer flask.
-
Re-extraction: To maximize the yield, extract the remaining aqueous layer with a fresh portion of the organic solvent (approximately half the initial volume).
-
Combine Organic Layers: Combine the organic extracts from steps 7 and 8.
-
Washing: Wash the combined organic layers with a saturated solution of sodium chloride (brine). This helps to remove any remaining water from the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate. Swirl the flask for a few minutes until the drying agent no longer clumps together.
-
Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the isoxazole amine free base. The product can then be further purified if necessary.
III. Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Formation | - Vigorous shaking with certain solvent systems. - High concentration of the amine salt. | - Allow the mixture to stand for a longer period. - Add a small amount of brine to the separatory funnel. - Filter the emulsion through a pad of Celite. - In future extractions, use a gentler swirling motion instead of vigorous shaking. |
| Low Yield of Free Base | - Incomplete deprotonation (insufficient base). - Insufficient extraction. - The free base has some solubility in the aqueous layer. | - Ensure the pH of the aqueous layer is sufficiently basic. - Perform additional extractions of the aqueous layer with the organic solvent. - Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the organic product in the aqueous phase (salting-out effect). |
| Product is an Oil Instead of a Solid | - The free base may have a low melting point. - Presence of residual solvent. | - Ensure all solvent has been removed under high vacuum. - Attempt to crystallize the oil from a suitable solvent system. - The product may naturally be an oil at room temperature. |
| Incomplete Conversion (Presence of Salt in Final Product) | - Insufficient amount of base used. - Inefficient mixing during extraction. | - Re-dissolve the product in the organic solvent and re-wash with the basic solution. - Ensure vigorous mixing during the extraction step. |
IV. Characterization and Validation
To confirm the successful conversion of the isoxazole amine HCl salt to the free base, several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): The free base will typically have a different Rf value compared to the HCl salt.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of the broad ammonium proton peak and shifts in the signals of protons adjacent to the amine group.[12]
-
Infrared (IR) Spectroscopy: The N-H stretching frequencies in the IR spectrum will differ between the salt and the free base. The free amine will show characteristic N-H stretches, while the salt will have broader N-H⁺ stretches.[12]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the free base.[12]
V. Conclusion
The conversion of isoxazole amine HCl salts to their free base is a fundamental and enabling transformation in synthetic and medicinal chemistry. By understanding the underlying principles of acid-base extraction and adhering to a systematic and well-executed protocol, researchers can reliably obtain the desired free base in high yield and purity. This detailed guide, including the troubleshooting section, aims to equip scientists with the necessary knowledge to perform this procedure efficiently and to adapt it to the unique properties of their specific isoxazole derivatives.
References
-
ChemBK. (2024, January 3). 3-aminoisoxazole. Retrieved from [Link]
-
Quora. (2016, September 29). What strong bases that can be used to deprotonate secondary amine? Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2024, June 30). Construction of Isoxazole ring: An Overview. Retrieved from [Link]
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Kanematsu, K. Synthetic reactions using isoxazole compounds. Retrieved from [Link]
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ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide... Retrieved from [Link]
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University of Rochester, Department of Chemistry. (2026). Workup: Amines. Retrieved from [Link]
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Frontier, A. (2026). Workup for Removing Amines. University of Rochester. Retrieved from [Link]
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ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]
-
Majors, R. E. (2026, February 5). Practical Aspects of Solvent Extraction. LCGC International. Retrieved from [Link]
-
K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]
-
PMC. (n.d.). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Retrieved from [Link]
-
Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]
-
Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
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National Institutes of Health. (n.d.). Isoxazole. PubChem. Retrieved from [Link]
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Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent? r/chemistry. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2022, September 15). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Retrieved from [Link]
-
MDPI. (2022, April 18). Amine-Based Deep Eutectic Solvents for Alizarin Extraction from Aqueous Media. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2014, April 14). Converting amino acid salts to freebase amino acids? Retrieved from [Link]
-
Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]
-
Solubility of Things. (n.d.). Isoxazole. Retrieved from [Link]
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reicon.de. (2025, March 18). Mastering Film-Forming Amines: Analytical Methods and Best Practices. Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
Chemguide. (n.d.). amines as bases. Retrieved from [Link]
-
PubMed. (2005, April 15). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]
-
Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases. Retrieved from [Link]
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Analytical Chemistry. (1956). Analytical Chemistry 1956 Vol.28 no.4. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
PMC. (2026, February 12). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Retrieved from [Link]
-
ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]
-
ACS Publications. (2009, February 11). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt? Retrieved from [Link]
-
Nature. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link]
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using 3-Bromo-5-methyl-1,2-oxazol-4-amine as a scaffold in drug discovery
Executive Summary
3-Bromo-5-methyl-1,2-oxazol-4-amine (CAS: 5819-40-9) represents a "privileged scaffold" in modern drug discovery, offering a distinct geometry and electronic profile compared to ubiquitous pyrazoles or thiazoles. Its utility stems from its orthogonal reactivity vectors : a nucleophilic amino group at C4 and an electrophilic bromine at C3. This duality allows for the rapid generation of high-density compound libraries.
However, this scaffold presents specific challenges—notably the reduced nucleophilicity of the C4-amine and the potential for catalyst poisoning during C3-cross-coupling. This guide provides optimized protocols to overcome these barriers, enabling the synthesis of kinase inhibitors, GPCR ligands, and covalent warheads.
Scaffold Analysis & Chemical Space
The isoxazole ring is electron-deficient, pulling electron density away from the C4-amine. This makes the amine significantly less nucleophilic than a standard aniline. Conversely, the C3-bromine is activated for oxidative addition but can be sluggish compared to phenyl bromides due to the adjacent nitrogen's lone pair repulsion.
Key Structural Features:
-
C4-Amine (Vector A): Weak nucleophile. Ideal for amide coupling, reductive amination, or urea formation. Acts as a hydrogen bond donor (HBD) in kinase hinge binding.
-
C3-Bromine (Vector B): Electrophile.[1] Substrate for Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Allows extension into hydrophobic pockets.
-
C5-Methyl (Vector C): Steric anchor. Blocks metabolic oxidation at the C5 position and restricts bond rotation, enforcing bio-active conformations.
Strategic Workflows
To maximize yield and purity, the order of operations is critical. We define two primary routes:
-
Route A (Amide-First): Recommended for most applications. Acylating the amine first removes the potential for catalyst coordination by the free amine during subsequent Pd-catalyzed steps.
-
Route B (Coupling-First): Used when the amide side-chain is chemically sensitive to Suzuki conditions (e.g., contains a base-labile ester).
Detailed Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (C4-Functionalization)
Rationale: Standard EDC/HOBt conditions often fail due to the low nucleophilicity of the isoxazole amine. We utilize HATU, which generates a highly reactive aza-benzotriazole ester.
Reagents:
-
Scaffold: 3-Bromo-5-methyl-1,2-oxazol-4-amine (1.0 eq)
-
Carboxylic Acid (R-COOH): 1.2 eq
-
Coupling Agent: HATU (1.3 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes.
-
Active Ester Formation: Add HATU (1.3 eq) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes at Room Temperature (RT) to form the activated ester.
-
Addition: Add the 3-Bromo-5-methyl-1,2-oxazol-4-amine (1.0 eq) to the reaction mixture.
-
Reaction: Stir at 50°C for 4–6 hours. Note: Mild heating is crucial to overcome the poor nucleophilicity.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the scaffold (M+H = 177/179) and formation of the amide.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: C3-Selective Suzuki-Miyaura Coupling
Rationale: The electron-rich nature of the amino group (if unprotected) or the amide (if protected) can deactivate Palladium. We use a precatalyst system (Pd-118 or XPhos Pd G2) that is robust against heteroatom coordination.
Reagents:
-
Substrate: C4-Amide-3-bromoisoxazole intermediate (1.0 eq)
-
Boronic Acid/Ester: Aryl-B(OH)₂ (1.5 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR XPhos Pd G2 (2 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Setup: Charge a microwave vial with the Substrate, Boronic Acid, and Catalyst.
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.
-
Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 1-2 hours.
-
Self-Validation: If the reaction stalls (black precipitate forms early), switch to XPhos Pd G2, which prevents catalyst aggregation.
-
-
Scavenging: Filter through a celite pad to remove Pd black.
-
Purification: Reverse-phase HPLC is often required for polar isoxazole derivatives.
Data Summary & Reaction Comparison
| Reaction Type | Conditions | Typical Yield | Critical Success Factor |
| Amide Coupling | HATU, DIPEA, DMF, 50°C | 85-95% | Heating is required; RT reactions are often incomplete. |
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, Dioxane | 70-85% | Degassing is vital; isoxazoles are prone to oxidative degradation. |
| Buchwald Amination | Pd₂(dba)₃, XPhos, NaOtBu | 40-60% | Difficult at C3 due to steric crowding from C4-amine/amide. |
| SnAr (Nucleophilic) | Amines, DMSO, 120°C | <10% | Not Recommended. The 3-Br is not activated enough for SnAr. |
Advanced Application: Kinase Hinge Binders
In many kinase inhibitors (e.g., Valdecoxib analogs), the isoxazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (at C4) acts as a donor.
-
Design Tip: When coupling the C4-amine to an aromatic acid, the resulting conformation often places the C3-substituent deep into the hydrophobic "gatekeeper" pocket.
-
Safety Note (Tox): Be aware that metabolic oxidation of the isoxazole ring can lead to reactive enimine intermediates, which are potential Michael acceptors for glutathione [1]. To mitigate this, ensure the C5-methyl group is retained (blocking the soft spot) or substitute the C3-position with a bulky aryl group to sterically hinder metabolic attack.
References
-
Bioactivation of Isoxazole-Containing BET Inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected Heterocycles Source: Journal of the American Chemical Society (via NIH) URL:[Link]
-
Synthesis of 3-Aminoisoxazoles via Addition-Elimination Source: Organic Letters (ACS Publications) URL:[Link]
Sources
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Bromo-isoxazoles
Abstract
The isoxazole scaffold is a privileged heterocycle in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3] The functionalization of this ring system, particularly at the 3-position, is a critical step in the synthesis of novel drug candidates. While nucleophilic aromatic substitution (SNAr) is a cornerstone of C-N, C-O, and C-S bond formation, its direct application to 3-bromo-isoxazoles is fraught with challenges. These substrates are often poor partners in both classical SNAr and modern palladium-catalyzed coupling reactions, leading to low yields and limited scope.[4][5] This guide provides a comprehensive overview of the mechanistic principles, challenges, and field-proven protocols for achieving nucleophilic substitution on the 3-position of isoxazoles. We will contrast the difficult direct substitution approach with a highly effective two-step surrogate strategy involving a 3-bromoisoxazoline intermediate, which offers a robust and versatile pathway to a wide array of 3-amino-isoxazoles.[4][6]
Mechanistic Underpinnings: The Challenge of the Isoxazole Ring
Nucleophilic aromatic substitution typically proceeds via an addition-elimination mechanism, known as the SNAr pathway.[7][8] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9] The subsequent departure of a leaving group restores the ring's aromaticity.
The viability of the SNAr reaction hinges on three key factors:
-
A sufficiently electron-poor aromatic ring: The ring must be activated by electron-withdrawing groups (EWGs) to be susceptible to nucleophilic attack.[10][11]
-
A good leaving group: Typically a halide.
-
A strong nucleophile: Such as amines, alkoxides, or thiolates.[10]
The isoxazole ring is inherently electron-deficient due to the electronegativity of its nitrogen and oxygen atoms, which should, in theory, make it a suitable substrate for SNAr. However, direct substitution at the C3 position with nucleophiles is often sluggish. This has led to reports of modest yields and the need for harsh conditions, such as microwave heating.[4] Furthermore, 3-bromoisoxazoles are notably poor substrates for palladium-catalyzed amination methods like the Buchwald-Hartwig reaction.[4][12][13]
Figure 1: The two-step addition-elimination mechanism of SNAr, proceeding through a high-energy Meisenheimer intermediate. The first step is typically rate-limiting.
A Tale of Two Pathways: Direct vs. Surrogate Substitution
Given the challenges of direct SNAr, an alternative and more effective strategy has been developed. This approach utilizes a non-aromatic surrogate, the 3-bromoisoxazoline, which reacts readily with nucleophiles via an addition-elimination mechanism. The resulting 3-substituted isoxazoline is then oxidized in a separate step to yield the final aromatic product. This two-step sequence consistently provides higher yields and a broader substrate scope, particularly for the synthesis of 3-aminoisoxazoles.[4][14]
Figure 2: Contrasting the challenging direct SNAr pathway with the more effective and reliable two-step isoxazoline surrogate strategy.
Application Scope: The Isoxazoline Surrogate Strategy
The surrogate strategy has proven highly effective for the synthesis of N-substituted 3-aminoisoxazoles.[4] The reaction tolerates a wide variety of amines and diverse substituents at the 5-position of the isoxazoline ring.
Amine Nucleophile Scope
The base-promoted addition-elimination reaction of 3-bromoisoxazolines accommodates a broad spectrum of primary and secondary amines, delivering the corresponding 3-aminoisoxazolines in good to excellent yields. Alcoholic solvents are preferred for providing clean reaction profiles, with n-butanol often being the solvent of choice due to its high boiling point (116-118 °C), which facilitates the reaction.[4]
| Entry | Amine Nucleophile | R-Group at C5 | Solvent | Yield (%) | Reference |
| 1 | 4-Methylpiperidine | Phenyl | n-Butanol | 95% | [4] |
| 2 | Morpholine | 4-Chlorophenyl | n-Butanol | 94% | [4] |
| 3 | Benzylamine | Methyl | n-Butanol | 89% | [4] |
| 4 | Aniline | Phenyl | n-Butanol | 75% | [4] |
| 5 | Ethanolamine | Phenyl | n-Butanol | 92% | [4][6] |
| 6 | N-Boc-piperazine | Thiophen-2-yl | n-Butanol | 85% | [4] |
| 7 | (R)-(-)-1-Aminoindan | Phenyl | n-Butanol | 88% | [4] |
| 8 | Pyrrolidine | tert-Butyl ester | tert-Butanol | 78% | [4] |
Table 1: Representative examples of the successful coupling of various amines with 5-substituted 3-bromoisoxazolines. Data synthesized from Girardin, et al. (2009).[4]
Scope of Other Nucleophiles (O- and S-Nucleophiles)
While the isoxazoline surrogate method is well-documented for N-nucleophiles, its application with oxygen (alkoxides) and sulfur (thiolates) nucleophiles is less explored in the literature for this specific substrate. Based on general SNAr principles, these strong nucleophiles are expected to react.[10][15] However, reaction conditions would likely require careful optimization. For instance, the reaction of 3-bromo-5-phenyl-isoxazole with potassium hydroxide in methanol has been reported to yield 3-methoxy-5-phenyl-isoxazole, demonstrating that direct substitution with O-nucleophiles is possible, albeit under reflux conditions.[16] Researchers exploring these transformations should anticipate the need for stronger bases and potentially higher temperatures.
Detailed Experimental Protocols
The following protocols are adapted from validated procedures in the peer-reviewed literature and represent a reliable method for the synthesis of 3-amino-isoxazoles.[4]
Protocol 1: General Procedure for Addition-Elimination on 3-Bromoisoxazolines
This protocol describes the synthesis of 3-aminoisoxazolines from their corresponding 3-bromoisoxazoline precursors.
Figure 3: Step-by-step workflow for the synthesis of 3-aminoisoxazolines via the addition-elimination reaction.
Materials:
-
5-Substituted-3-bromoisoxazoline (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
n-Butanol (or other suitable high-boiling solvent)
-
Ethyl acetate, water, brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 5-substituted-3-bromoisoxazoline (1.0 equiv).
-
Add n-butanol to create a solution of approximately 0.2 M concentration.
-
Add the desired amine (1.2 equiv) followed by the base (e.g., DIPEA, 2.0 equiv).
-
Heat the reaction mixture to reflux (oil bath temperature ~120-125 °C) and stir vigorously.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS). Reactions are typically complete within 4-16 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 3-aminoisoxazoline.
Protocol 2: General Procedure for Oxidation to 3-Aminoisoxazoles
This protocol describes the aromatization of the isoxazoline ring to the corresponding isoxazole.
Materials:
-
3-Aminoisoxazoline (1.0 equiv)
-
Iodine (I₂) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Methanol
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate, water, brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 3-aminoisoxazoline (1.0 equiv) in methanol in a round-bottom flask.
-
Add potassium carbonate (2.0 equiv) to the solution.
-
Add iodine (1.1 equiv) portion-wise at room temperature. The solution will typically turn a dark brown/orange color.
-
Stir the reaction at room temperature and monitor its progress by TLC or LCMS. The reaction is usually complete in 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark color dissipates.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final 3-aminoisoxazole.
Field Insights & Troubleshooting
-
Causality of Solvent Choice: While various solvents can be used, high-boiling alcoholic solvents like n-butanol are often optimal.[4] The high temperature accelerates the reaction, and the protic nature of the solvent can help stabilize intermediates.
-
Substrate-Specific Issues: For substrates containing ester functionalities, using an alcoholic solvent can lead to undesired transesterification. In such cases, performing the reaction in a non-alcoholic solvent like xylenes or using a bulkier alcohol solvent corresponding to the ester (e.g., tert-butanol for a tert-butyl ester) can mitigate this side reaction.[4]
-
Incomplete Oxidation: If the oxidation step (Protocol 2) is sluggish, gentle heating (e.g., 40 °C) may be applied. Ensure the base is present in sufficient excess to neutralize the HI generated during the reaction.
-
Purification: The basic nitrogen atom in the 3-amino-isoxazole products can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can often improve peak shape and separation.
References
-
Girardin, M., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(7), 1543–1546. [Link]
-
Girardin, M., et al. (2009). Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. PubMed. [Link]
-
Zana, A., & Galbiati, A. (2021). Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles: An Overview. ChemistryOpen, 10(8), 814-839*. [Link]
-
Kozlov, A. S., et al. (2020). Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study. Molecules, 25(24), 5977. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Vasilenko, D. S., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Pharmaceuticals, 16(11), 1599. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Musser, J. H., & Stevenson, H. C. (1966). Processes for preparing 3-amino-isoxazoles.
-
Al-Salihi, S. A., & Al-Sehemi, A. G. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 241-250. [Link]
-
Kozlov, A. S., et al. (2020). Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study. MDPI. [Link]
-
Reddit discussion on isoxazole substitution. (2023). r/OrganicChemistry. [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
Al-Mokhanam, A. A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
-
Dalal, M. Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
-
Chen, Y.-C., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. Communications Chemistry, 5(1), 35. [Link]
- D'Alo, F., & Masserini, A. (1986). Process for the preparation of 3,5-disubstituted isoxazoles.
-
ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]
-
Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. South Asian Research Journal of Pharmaceutical Sciences, 5(1), 18-27. [Link]
-
Shirole, A. S., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]
-
Kurth, M. J., et al. (2012). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron Letters, 53(28), 3582-3584. [Link]
-
Chem Help ASAP. (2020). SNAr reaction scope & limitations. YouTube. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
AtlanChim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
Su, M., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed. [Link]
-
Semantic Scholar. (n.d.). Step-by-Step Multifunctionalization of Isoxazoles Based On SEAr Reactions and C–H Direct Arylations. [Link]
-
Chemistry Steps. (2021). Reactions of Thiols. [Link]
-
Depauw, S., & Madder, A. (2015). Thiol-thiol cross-clicking using bromo-ynone reagents. Chemical Communications, 51(58), 11596-11599. [Link]
-
Sciforum. (2025). Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
-
Al-Mulla, A. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]
-
Al-Mousawi, S. M., et al. (2010). Scope and Limitations of a Novel Synthesis of 3-Arylazonicotinates. Molecules, 15(3), 1883-1896. [Link]
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- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]
Troubleshooting & Optimization
preventing isoxazole ring opening under basic conditions
Welcome to the Isoxazole Stability Technical Support Center .
As a Senior Application Scientist, I've frequently collaborated with research teams facing the challenge of isoxazole ring instability, particularly under basic conditions. This guide is a distillation of that field experience, designed to provide you not just with protocols, but with the underlying chemical logic to troubleshoot and prevent the undesired ring-opening of this valuable heterocyclic scaffold. The key to success is understanding that the isoxazole ring, while aromatic, possesses a labile N-O bond that can be a site of vulnerability.[1][2] This guide will help you navigate that challenge.
Frequently Asked Questions (FAQs)
Q1: Why is my isoxazole ring opening in the presence of a base?
The fundamental cause is the acidity of the protons on the isoxazole ring, combined with the inherent weakness of the N-O bond.[1][2] Deprotonation, particularly at the C3 position, can initiate a cascade of electronic rearrangements that results in the cleavage of the N-O bond, leading to a more stable, ring-opened species like a β-ketonitrile or its enolate.[3] While deprotonation can also occur at C5 (the most acidic site) and C4 (the least acidic) to yield the corresponding isoxazolide anions, abstraction at C3 is directly linked to ring scission.[3]
Q2: Are all isoxazoles equally susceptible to base-mediated ring opening?
No, susceptibility is highly dependent on the substitution pattern. Key factors include:
-
Unsubstituted Positions: Isoxazoles lacking a substituent at the C3 or C5 position are particularly vulnerable, as these protons are available for abstraction by a base.[4]
-
Electron-Withdrawing Groups (EWGs): EWGs on the ring can increase the acidity of the ring protons, making the isoxazole more prone to deprotonation and subsequent ring opening.
-
Steric Hindrance: Bulky substituents, especially near the C3 and C5 positions, can sterically shield the acidic protons from the approaching base, thereby increasing the ring's stability.[5]
Q3: What are the primary factors I need to control in my reaction to prevent this?
There are four critical parameters to manage:
-
Base Selection: The strength (pKa), concentration, and steric bulk of your base are paramount.
-
Temperature: Higher temperatures significantly accelerate the rate of decomposition.[6]
-
Solvent: The solvent system can influence the base's effective strength and the stability of intermediates.[7][8]
-
Reaction Time: Prolonged exposure to basic conditions, even mild ones, can lead to product degradation.
Troubleshooting Guide: Specific Scenarios
This section addresses specific experimental observations and provides a logical path to a solution.
Scenario 1: "I'm trying to deprotonate a side chain on my 3,5-disubstituted isoxazole using NaOH, but I'm seeing complete decomposition of my starting material."
Answer: This is a classic case of using a base that is too strong and not sterically hindered. Strong, small bases like NaOH or KOH will readily attack the isoxazole ring itself, leading to cleavage, rather than selectively deprotonating your desired position.[1][6]
Root Cause Analysis & Solution Pathway:
// Nodes start [label="Problem:\nDecomposition with NaOH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause [label="Root Cause:\nNaOH is a strong, non-hindered base.\nIt attacks the isoxazole ring.", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_header [label="Primary Solution:\nChange the Base", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
sub_solution1 [label="Option 1:\nMilder Inorganic Base\n(e.g., K₂CO₃, NaHCO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; sub_solution2 [label="Option 2:\nHindered Organic Base\n(e.g., LDA, LiHMDS, DBU)", fillcolor="#34A853", fontcolor="#FFFFFF"];
condition1 [label="Additional Control:\nLower Temperature\n(0 °C to -78 °C)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> cause [label="Why?"]; cause -> solution_header [label="How to fix?"]; solution_header -> sub_solution1 [label="If side chain is acidic enough"]; solution_header -> sub_solution2 [label="For less acidic C-H bonds"]; sub_solution1 -> condition1; sub_solution2 -> condition1; } } Caption: Troubleshooting workflow for isoxazole decomposition with strong bases.
Recommended Action: Switch to a sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) are excellent choices for deprotonating carbon acids without attacking the ring. Always add the base slowly at a reduced temperature (e.g., -78 °C) and monitor the reaction closely by TLC or LC-MS.
Scenario 2: "My isoxazole is stable during the reaction with a mild base (Triethylamine), but decomposes during aqueous workup."
Answer: This indicates that your ring-opened product, likely a cyano-enolate, is being formed reversibly or slowly during the reaction. The change in conditions during workup (e.g., addition of water, pH changes) can then drive the decomposition to completion. It's also possible your product is simply unstable to prolonged exposure to even mild bases.[9]
Recommended Action:
-
Minimize Exposure Time: Do not let the reaction run longer than necessary. Quench the reaction as soon as the starting material is consumed.
-
Careful Quenching: Quench the reaction at low temperature by adding a buffered acidic solution (e.g., saturated aq. NH₄Cl) rather than water or strong acid. This will neutralize the base without causing a drastic pH swing.
-
Non-Aqueous Workup: If possible, consider a non-aqueous workup. This could involve filtering out the amine salt and evaporating the solvent, followed immediately by purification (e.g., flash chromatography).
Strategic Protocols & Methodologies
Protocol 1: Deprotonation of an Alkyl Side-Chain using LDA
This protocol is designed for reactions where a C-H bond adjacent to the isoxazole ring must be deprotonated for subsequent alkylation or other functionalization.
Materials:
-
Isoxazole substrate
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Set up a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 eq) to the cold THF.
-
Add n-BuLi (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 30 minutes at -78 °C to pre-form the LDA.
-
Dissolve the isoxazole substrate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the resulting solution for 45-60 minutes at -78 °C.
-
Add the electrophile (1.2 eq) dropwise, ensuring the temperature remains low.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aq. NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature, then proceed with standard extractive workup.
Causality: Using a pre-formed, strong, sterically hindered base like LDA at cryogenic temperatures ensures rapid and selective deprotonation of the target C-H bond while minimizing the risk of nucleophilic attack on the isoxazole ring itself.
Data Summary: Base Selection Guide
The choice of base is the most critical decision. This table provides a starting point for your experimental design.
| Base | pKa of Conj. Acid | Type | Risk of Ring Opening | Recommended Use Case |
| NaOH / KOH | ~15.7 | Strong, Nucleophilic | Very High | Not recommended for isoxazoles.[1][6] |
| NaH | ~36 | Strong, Non-Nucleophilic | High | Can work, but requires careful temperature control. |
| Triethylamine (Et₃N) | ~10.7 | Mild, Organic | Low to Moderate | General purpose base for reactions not requiring full deprotonation.[10] |
| DBU | ~13.5 | Strong, Non-Nucleophilic | Moderate | Effective for eliminations; use with caution at low temperatures.[11] |
| K₂CO₃ / NaHCO₃ | ~10.3 / ~10.3 | Mild, Inorganic | Low | Ideal for reactions with acidic substrates (e.g., phenols) or as an acid scavenger.[10] |
| LDA / LiHMDS | ~36 / ~26 | Strong, Hindered | Very Low | Gold standard for selective deprotonation of C-H, N-H, or O-H bonds. |
Visualization: Mechanism of Base-Induced Ring Opening
This diagram illustrates the generally accepted pathway for isoxazole ring cleavage initiated by deprotonation at the C3 position.
References
-
NSF Public Access Repository. (n.d.). Deprotonation of Isoxazole: A Photoelectron Imaging Study. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for ring-opening and isomerization reactions of substrate 1. [Link]
-
Mohammed, I., et al. (2015). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
-
ChemRxiv. (n.d.). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. [Link]
-
PubMed. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2 H‑Azirines. [Link]
-
ACS Organic & Inorganic Au. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. [Link]
-
ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview. [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents. [Link]
-
ResearchGate. (n.d.). Detailed Understanding of Solvent Effects for the Cationic Ring-Opening Polymerization of 2-Ethyl-2-oxazoline. [Link]
-
Knight, D. W., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. [Link]
-
Current Organic Chemistry. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
Sources
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- 2. benthamdirect.com [benthamdirect.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Bromo-Isoxazole
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 3-bromo-isoxazole. This guide is structured to provide actionable solutions to common problems, moving from frequently asked questions to in-depth troubleshooting, all grounded in established organometallic principles.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of 3-bromo-isoxazole often low-yielding compared to other aryl bromides?
A1: The isoxazole ring is an electron-deficient π-system. This electronic nature can present several challenges in the Suzuki-Miyaura catalytic cycle. Firstly, the electron-withdrawing character of the isoxazole ring can make the C-Br bond more resistant to oxidative addition by the Pd(0) catalyst, which is often the rate-limiting step of the reaction.[1] Secondly, the nitrogen atom in the isoxazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition.[2]
Q2: I'm observing a significant amount of debrominated isoxazole in my reaction mixture. What causes this?
A2: Dehalogenation is a common side reaction in Suzuki couplings, particularly with electron-deficient aryl halides.[3] It occurs when the aryl halide is reduced to the corresponding arene instead of undergoing cross-coupling. This can be promoted by several factors, including high reaction temperatures, prolonged reaction times, and the choice of base and solvent.[3][4] Certain bases or solvents can act as hydride donors, leading to the formation of the dehalogenated product.[4]
Q3: My boronic acid seems to be decomposing under the reaction conditions. Is this a known issue with isoxazole couplings?
A3: Yes, the decomposition of boronic acids, particularly heteroaryl boronic acids, is a well-documented issue.[5][6] This process, known as protodeboronation, is often accelerated under the basic conditions required for the Suzuki coupling. The stability of the boronic acid is a critical factor, and using fresh, high-purity reagents is essential. For particularly unstable boronic acids, the use of more stable derivatives like pinacol esters or trifluoroborate salts can be beneficial.
Troubleshooting Guide: From Low Conversion to Side Product Formation
This section provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of 3-bromo-isoxazole.
Problem 1: Low or No Conversion of 3-Bromo-Isoxazole
If you are observing a significant amount of unreacted 3-bromo-isoxazole, the primary suspect is a slow or inhibited oxidative addition step.
The electron-deficient nature of the isoxazole ring makes the C-Br bond less susceptible to cleavage by the Pd(0) catalyst. To overcome this, the catalytic system needs to be more reactive. This is typically achieved by using bulky, electron-rich phosphine ligands that promote the formation of a more reactive, coordinatively unsaturated Pd(0) species.
-
Optimize the Ligand and Palladium Source:
-
Ligand Choice: Switch from traditional ligands like triphenylphosphine (PPh₃) to more electron-rich and bulky ligands. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) are excellent choices for challenging cross-couplings.[2]
-
Palladium Pre-catalysts: The use of palladium pre-catalysts, such as the G2 or G3 palladacycles (e.g., XPhos Pd G2), can be highly effective. These pre-catalysts are air-stable and efficiently generate the active Pd(0) species in situ, which is crucial for the coupling of unstable boronic acids.[6]
-
-
Increase Reaction Temperature:
-
Higher temperatures can provide the necessary activation energy for the oxidative addition step. However, be mindful that excessive heat can promote dehalogenation and boronic acid decomposition.[3] A systematic screen of temperatures from 80 °C to 120 °C is recommended. Microwave irradiation can also be an effective way to rapidly heat the reaction and improve yields.
-
Troubleshooting Flowchart for Low Conversion
Caption: Decision tree for addressing low conversion.
Problem 2: Significant Debromination of Starting Material
The formation of the debrominated isoxazole indicates that the reduction of the aryl bromide is competing with the desired cross-coupling.
Debromination can occur through various pathways, often involving a hydride transfer to the palladium complex after oxidative addition. This can be exacerbated by certain bases and solvents, especially at elevated temperatures.
-
Modify the Base and Solvent System:
-
Base Selection: If you are using a strong, nucleophilic base like an alkoxide, consider switching to a weaker, non-coordinating base. Finely ground potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good choices.[3]
-
Solvent System: While aqueous solvent mixtures are common, they can be a source of protons. Consider using anhydrous solvents like dioxane or toluene. If an aqueous mixture is necessary, ensure it is thoroughly degassed to remove oxygen, which can promote side reactions.
-
-
Reduce Reaction Time and Temperature:
-
Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately to prevent prolonged exposure to conditions that favor dehalogenation.
-
If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Recommended Reaction Conditions to Minimize Debromination
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄ or Cs₂CO₃ | Less nucleophilic, reducing hydride transfer. |
| Solvent | Anhydrous Dioxane or Toluene | Minimizes protic sources. |
| Temperature | 80-100 °C | Balances reaction rate and side reactions. |
| Reaction Time | Monitor closely | Avoids prolonged heating after completion. |
Problem 3: Boronic Acid Decomposition and Homocoupling
The disappearance of the boronic acid coupling partner without the formation of the desired product, often accompanied by boronic acid homocoupling, points to issues with boronic acid stability and/or the transmetalation step.
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source. This is often accelerated by the basic conditions of the Suzuki reaction. Homocoupling of the boronic acid is typically promoted by the presence of oxygen.
-
Protect the Boronic Acid:
-
For particularly unstable boronic acids, consider using more robust derivatives such as pinacol esters or potassium trifluoroborate salts. These reagents slowly release the boronic acid in situ, maintaining a low concentration and minimizing decomposition.
-
-
Ensure Rigorous Inert Atmosphere:
-
Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction. This will minimize the presence of oxygen and reduce boronic acid homocoupling.
-
-
Optimize the Base:
-
The choice of base can influence the rate of transmetalation versus protodeboronation. A screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended to find the optimal conditions for your specific substrate.
-
Catalytic Cycle and Points of Failure
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
removing HCl salt from 3-Bromo-5-methyl-1,2-oxazol-4-amine
Topic: Desalting Protocols for 3-Bromo-5-methyl-1,2-oxazol-4-amine HCl Ticket ID: CHEM-SUP-ISOX-004 Status: Open Analyst: Senior Application Scientist
Executive Summary
You are working with 3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride .[1][2] This compound belongs to the class of heteroaromatic amines.[3]
Critical Chemical Context:
-
Basicity: The isoxazole ring is electron-withdrawing, further enhanced by the bromine atom at the C3 position. Consequently, the exocyclic amine at C4 is a weak base (estimated pKa of conjugate acid ~2.0–3.5).[4]
-
Stability Warning: Isoxazole rings can be sensitive to cleavage (ring-opening) under strongly basic conditions (e.g., concentrated NaOH, high heat) or strong reducing environments.[4] The C3-Bromine is also a potential handle for nucleophilic attack, though less labile than the ring itself.
-
Objective: To remove the HCl counterion (free-basing) without degrading the sensitive heterocyclic core.
Module 1: The Standard Biphasic Extraction (Recommended)
Best for: Bulk scales (>100 mg), standard purification.[4]
This method utilizes the difference in solubility between the ionic salt (water-soluble) and the neutral free base (organic-soluble). Because the amine is a weak base, mild inorganic bases are sufficient and safer than hydroxides.[4]
Reagents Required
| Reagent | Role | Specification |
| Dichloromethane (DCM) | Extraction Solvent | Preferred due to high solubility of heteroaromatics. |
| Ethyl Acetate (EtOAc) | Alternative Solvent | Use if DCM is undesirable; slightly lower solubility for this specific amine. |
| Sat. NaHCO₃ (aq) | Neutralizing Base | Mild. pH ~8.3. Sufficient to deprotonate weak amines. |
| Sat. Na₂CO₃ (aq) | Alternative Base | Moderate. pH ~11. Use only if NaHCO₃ fails. |
| Brine (Sat. NaCl) | Drying Aid | Helps break emulsions and remove residual water. |
Step-by-Step Protocol
-
Dissolution: Suspend the HCl salt in a minimal amount of water. If the salt is not fully soluble, add a small amount of methanol (<10% v/v) to aid dissolution.
-
Neutralization:
-
Slowly add Saturated Aqueous NaHCO₃ to the stirring solution.
-
Observation: Evolution of CO₂ gas (bubbling).
-
Endpoint: Continue adding until bubbling ceases and the pH of the aqueous layer is roughly 8–9 (check with pH paper).
-
-
Extraction:
-
Add an equal volume of DCM .
-
Shake vigorously in a separatory funnel for 2 minutes. Vent frequently to release CO₂ pressure.
-
Allow layers to separate.[2] The free base will migrate to the bottom organic layer (DCM is denser than water).
-
-
Repeat: Collect the organic layer. Re-extract the aqueous layer 2 more times with fresh DCM to maximize yield.
-
Wash & Dry:
-
Combine all organic extracts.
-
Wash once with Brine to remove trapped water.
-
Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.
-
-
Isolation: Filter off the solid drying agent and concentrate the filtrate under reduced pressure (Rotavap) at <40°C.
Workflow Visualization
Caption: Figure 1. Biphasic extraction logic flow for converting isoxazole amine salts to free base using DCM and mild bicarbonate.
Module 2: Solid-Phase Scavenging (Alternative)
Best for: Small scales (<50 mg), water-sensitive downstream reactions, or avoiding emulsions.[4]
This method uses a polymer-supported base to "soak up" the HCl, leaving the free base in solution.[5] It eliminates the need for a water wash.
Reagents Required
-
Solvent: Methanol (MeOH) or DCM/MeOH mixture.
-
Resin: Carbonate on polymer support (e.g., Amberlyst® A26 carbonate form or similar basic ion-exchange resin).
Protocol
-
Dissolve the HCl salt in Methanol.
-
Add 3–4 equivalents of the Carbonate Resin (pre-washed with MeOH).
-
Stir gently at room temperature for 30–60 minutes.
-
Filter the mixture through a fritted glass funnel or cotton plug to remove the resin.
-
Evaporate the filtrate. The residue is the free base.
Troubleshooting & FAQs
Q1: The free base is not precipitating or extracting well. Where is it?
Diagnosis: Isoxazole amines can be moderately polar. If your yield is low, the free base might be partially soluble in the aqueous layer.[4] Solution:
-
Salting Out: Saturate the aqueous layer with solid NaCl before extraction. This pushes the organic compound out of the water phase (Salting-out effect).
-
Solvent Switch: Switch from DCM to a mixture of CHCl₃/Isopropanol (3:1) . This "cocktail" is much better at extracting polar amines from water than pure DCM.
Q2: I see a new spot on TLC that isn't my product. Did I decompose it?
Diagnosis: You may have used a base that was too strong.[6]
-
Risk: Strong bases (NaOH, KOH) can attack the C3-Br position or cause ring-opening of the isoxazole.
-
Fix: Ensure you are using Sodium Bicarbonate (NaHCO₃) . If you used NaOH, repeat the experiment with the milder base. If the impurity persists with Bicarbonate, it may be an oxidation byproduct (isoxazoles can be sensitive to light/air over time); perform the workup under inert atmosphere (Nitrogen) and minimize light exposure.
Q3: Can I just use Triethylamine (TEA) to neutralize it in situ?
Answer: Yes, IF the downstream reaction tolerates TEA[4]·HCl salt.[2][5][7]
-
If you are using the amine for an amide coupling or nucleophilic substitution immediately, you often do not need to isolate the free base.[4]
-
Protocol: Suspend the salt in your reaction solvent (e.g., DMF, DCM) and add 2.5 equivalents of TEA or DIPEA. The amine is now free to react, and the TEA[4]·HCl salt will remain in solution or precipitate (depending on solvent).
Q4: The product is an oil, but it should be a solid.
Diagnosis: Trace solvent or impurities (like excess base) often prevent crystallization.[4] Solution:
-
Trituration: Add a non-polar solvent (Hexanes or Pentane) to the oil and scratch the flask sides. This often induces crystallization.
-
High-Vac: Dry the oil under high vacuum for 12 hours to remove trace DCM.
References & Authority
-
Clayden, J., Greeves, N., & Warren, S. (2012).[4] Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).[3][4]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard procedures for amine extraction and salt neutralization).
-
Sperry, J. B., & Wright, D. L. (2005).[4] The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[8][9] Current Opinion in Drug Discovery & Development. (Discusses isoxazole ring stability).
-
PubChem Compound Summary. (2025). 3-Bromo-5-methylisoxazol-4-amine.[10] National Center for Biotechnology Information. [Link]
-
Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for heterocyclic amine basicity). [Link]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-Bromo-5-methyl-1,2-oxazol-4-amine before handling.
Sources
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troubleshooting low solubility of isoxazole amine hydrochlorides
A Guide to Troubleshooting and Enhancing Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into addressing the common yet challenging issue of low solubility with isoxazole amine hydrochlorides. Our goal is to move beyond simple procedural lists and explain the fundamental principles behind each troubleshooting step, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Understanding the Root Cause
Question: I've synthesized an isoxazole amine hydrochloride, but it shows very poor solubility in my desired solvent. Why is this happening?
Answer: The low solubility of an isoxazole amine hydrochloride, despite being a salt form designed to enhance aqueous solubility, often stems from a combination of factors related to its solid-state properties and its behavior in solution.
-
High Crystal Lattice Energy: Pharmaceutical salts exist as ordered crystal lattices.[1][2] The energy required to break apart this crystal lattice and allow the individual ions to be solvated by the solvent is known as the crystal lattice energy. If this energy is particularly high, the molecule will resist dissolution. This can be influenced by strong intermolecular forces like hydrogen bonding and ionic interactions within the crystal structure.[1]
-
The Isoxazole Moiety: The isoxazole ring itself is a polar heterocyclic system due to the presence of nitrogen and oxygen atoms, which generally favors solubility in polar solvents.[3][4] However, the substituents on the isoxazole ring and the amine can significantly alter the overall polarity and molecular properties of the compound, potentially leading to poor solvation.
-
The "Common Ion Effect": The formation of a hydrochloride salt does not always guarantee enhanced solubility, especially in acidic media.[5] If your solvent system already contains chloride ions (e.g., from hydrochloric acid used for pH adjustment), it can suppress the dissolution of your hydrochloride salt. This phenomenon, known as the common ion effect, shifts the equilibrium away from dissolution.[5][6]
Category 2: Initial Troubleshooting & Physical Methods
Question: What are the immediate first steps I should take to try and dissolve my compound without chemical modification?
Answer: Before considering more complex chemical alterations, several physical methods can be employed to improve dissolution. These methods work by increasing the kinetic energy of the system or enhancing the interaction between the solute and solvent.
-
Vigorous Agitation & Stirring: Simple but crucial. Ensuring the mixture is constantly and vigorously stirred maximizes the contact surface area between the solid particles and the solvent.[7]
-
Heating: For many compounds, solubility increases with temperature.[3][8] Gentle warming of the solvent can provide the necessary energy to overcome the crystal lattice forces. However, this must be done with caution. Always perform a preliminary thermal stability test (e.g., using DSC or TGA) to ensure your compound does not degrade at elevated temperatures.
-
Sonication: Using an ultrasonic bath can be highly effective.[7] The high-frequency sound waves create cavitation bubbles that, upon collapsing, generate localized energy to break apart solid aggregates and enhance the solvent-solute interaction.[7]
-
Particle Size Reduction (Micronization): Decreasing the particle size of your solid material increases its surface-area-to-volume ratio.[9] A larger surface area allows for greater interaction with the solvent, which can significantly improve the rate of dissolution.[9][10] This can be achieved through techniques like jet milling or cryogenic grinding.[10] It is important to note that while micronization increases the dissolution rate, it typically does not increase the equilibrium or saturation solubility of the compound.[9][10]
Category 3: Chemical & Formulation Strategies
Question: How does pH impact the solubility of my isoxazole amine hydrochloride, and how can I use it to my advantage?
Answer: The pH of the solution is arguably the most critical factor governing the solubility of an amine hydrochloride salt.[11] The salt exists in equilibrium with its corresponding un-ionized "free base" form.
-
The pH-Solubility Relationship: The hydrochloride salt is the protonated, ionized form of the amine, which is generally more water-soluble. The un-ionized free base is typically less polar and thus less soluble in aqueous media.[12]
-
At low pH (acidic): The equilibrium favors the protonated (ionized) salt form (R-NH₃⁺Cl⁻), leading to higher solubility.
-
As pH increases: The amine begins to deprotonate, forming the neutral free base (R-NH₂). As the pH approaches and surpasses the pKa of the conjugate acid (R-NH₃⁺), the concentration of the less soluble free base increases, often causing it to precipitate out of solution.[13] There is a specific pH for a salt, known as pHₘₐₓ, at which its solubility is maximal.[6][14]
-
Strategy: To maintain solubility, ensure the pH of your solution is at least 2 pH units below the pKa of your isoxazole amine.[2] This keeps the compound predominantly in its ionized, more soluble salt form. You can determine the optimal pH range by performing a pH-solubility profile.
Question: What solvents or co-solvent systems are recommended?
Answer: The choice of solvent is critical and depends on the overall polarity of your specific isoxazole derivative.[15] Since you are working with a hydrochloride salt, polar solvents are the logical starting point.[3]
| Solvent | Polarity | Typical Use Case & Notes |
| Water | Highly Polar | The standard starting point for aqueous solubility. Buffering to an appropriate pH is often necessary.[16] |
| Methanol (MeOH) | Polar Protic | Often used to dissolve a wide range of polar compounds. Can be a good co-solvent with water.[3][16] |
| Ethanol (EtOH) | Polar Protic | Similar to methanol but slightly less polar. Frequently used in formulations.[3][16] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | An excellent, strong solvent for a vast range of compounds, including many that are poorly soluble in water.[16] |
| Dimethylformamide (DMF) | Polar Aprotic | Another strong polar aprotic solvent, similar in utility to DMSO.[16] |
Co-Solvent Strategy: If your compound is poorly soluble in water alone, a co-solvent system can be highly effective. By mixing a polar protic solvent like water with a miscible organic solvent (e.g., ethanol, propylene glycol), you can modify the overall dielectric constant of the solvent system to better match the solute's properties, thereby enhancing solubility.[7][10] Start by preparing stock solutions in a strong organic solvent like DMSO and then perform serial dilutions into your aqueous buffer to find a tolerable solvent ratio that avoids precipitation.
Question: My compound remains insoluble even after trying the methods above. Should I convert it back to the free amine?
Answer: Yes, this is a very common and effective strategy, especially if your intended application is in a non-polar organic solvent system (e.g., for a subsequent reaction).[7] The hydrochloride salt is often ideal for purification and storage but converting it to the neutral free base removes the ionic character, making it much more soluble in less polar organic solvents like dichloromethane (DCM), diethyl ether, or toluene.[7]
Question: If the hydrochloride salt is problematic, should I explore other salt forms?
Answer: Absolutely. This process is known as salt screening or salt selection and is a cornerstone of early-stage drug development.[17][18][] The choice of counter-ion can dramatically influence a compound's physicochemical properties, including solubility, dissolution rate, stability, and hygroscopicity (tendency to absorb moisture).[1][12]
For a basic amine, you can screen a variety of pharmaceutically acceptable acids to form different salts (e.g., mesylate, tosylate, sulfate, phosphate, tartrate, citrate). You may find that another salt form provides a much more favorable balance of properties for your needs.[]
| Technique | Principle | Advantages | Considerations |
| pH Adjustment | Shifts equilibrium to favor the ionized, more soluble species.[11] | Simple, effective for ionizable compounds. | Only effective within a specific pH range; may not be suitable for all formulations. |
| Co-Solvency | Blending solvents to modify the polarity of the medium to better match the solute.[10] | Highly versatile, allows for fine-tuning of solvent properties. | May introduce organic solvents that are not desired in the final application. |
| Salt Formation | Converting the free base/acid into a salt to improve aqueous solubility and dissolution rate.[5][17] | Can dramatically increase aqueous solubility and improve stability. | Not all salts have better properties; can introduce issues like hygroscopicity or common-ion effects.[5] |
| Free Base Conversion | Neutralizing the salt to form the un-ionized base.[7] | Greatly improves solubility in non-polar organic solvents. | Significantly reduces solubility in aqueous/polar solvents. |
| Solid Dispersions | Dispersing the compound in an amorphous form within a carrier matrix.[10][20] | Can significantly enhance kinetic solubility and dissolution. | Can be physically unstable over time, potentially recrystallizing to a less soluble form. |
Category 4: Key Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is the gold standard for determining the equilibrium solubility of a compound.[21]
Objective: To determine the saturation concentration of the isoxazole amine hydrochloride in a specific buffer or solvent system at a constant temperature.
Materials:
-
Your isoxazole amine hydrochloride compound.
-
Chosen solvent/buffer system (e.g., pH 4.5 acetate buffer).
-
Orbital shaker or rotator in a temperature-controlled environment.
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for chemical compatibility).
-
Calibrated analytical balance.
-
Vials (e.g., 2 mL glass vials with screw caps).
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS).[15][16]
Procedure:
-
Add an excess amount of the solid compound to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.
-
Add a known volume of the solvent/buffer system to the vial.
-
Seal the vial securely to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period. Equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution reaches a plateau.[21]
-
Once equilibrium is reached, carefully stop the agitation and allow the excess solid to settle.
-
Withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean analysis vial. This step is critical to remove any undissolved solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using your validated analytical method (e.g., HPLC).
-
Express the solubility in units such as mg/mL or µg/mL.
Protocol 2: Lab-Scale Conversion of Hydrochloride Salt to Free Amine
Objective: To neutralize the hydrochloride salt to generate the free amine, which is typically more soluble in organic solvents.[7]
Materials:
-
Your isoxazole amine hydrochloride compound.
-
An appropriate organic solvent in which the free amine is soluble (e.g., Dichloromethane - DCM, Ethyl Acetate - EtOAc).
-
A mild aqueous base (e.g., saturated sodium bicarbonate solution - NaHCO₃, or a 5-10% solution of sodium carbonate - Na₂CO₃).
-
Separatory funnel.
-
Drying agent (e.g., anhydrous sodium sulfate - Na₂SO₄ or magnesium sulfate - MgSO₄).
-
Rotary evaporator.
Procedure:
-
Dissolve or suspend the isoxazole amine hydrochloride in a mixture of the organic solvent (e.g., DCM) and water in a separatory funnel.
-
Slowly add the aqueous base solution to the separatory funnel. Swirl gently. You may observe effervescence (release of CO₂ gas) if using a carbonate base; vent the funnel frequently and carefully.
-
Continue adding the base until the aqueous layer is basic (check with pH paper, target pH > 8-9).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate completely. The organic layer containing the free amine should be distinct from the aqueous layer.
-
Drain the lower organic layer (if using DCM) into a clean flask. If using a less dense solvent like EtOAc, drain the aqueous layer first, then the organic layer.
-
To ensure complete extraction, add a fresh portion of the organic solvent to the aqueous layer in the funnel, shake, and combine the organic layers.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄) for 15-20 minutes.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the isolated free amine, which should now exhibit improved solubility in organic solvents.
References
-
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Pharma Focus Asia. [Link]
-
Strategy for the Prediction and Selection of Drug Substance Salt Forms. American Pharmaceutical Review. [Link]
-
Pharmaceutical salts: a formulation trick or a clinical conundrum?. Australian Prescriber. [Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More?. CHIMIA International Journal for Chemistry. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. Journal of the Association of Physicians of India. [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]
-
Isoxazole - Solubility of Things. Solubility of Things. [Link]
-
Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization (WHO). [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]
-
How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. [Link]
-
(PDF) Solubility and dissolution enhancement strategies: Current understanding and recent trends. ResearchGate. [Link]
- Process for preparing isoxazole compounds.
-
Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]
-
Solubility and distribution. SlideShare. [Link]
-
The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information (NCBI). [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
-
(PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information (NCBI). [Link]
-
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Semantic Scholar. [Link]
-
Product Class 9: Isoxazoles. Science of Synthesis. [Link]
-
16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]
-
Isoxazole (CAS 288-14-2) - Chemical & Physical Properties. Cheméo. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]
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Technical Support Center: Minimizing Debromination in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you minimize and control undesired debromination side reactions. As your virtual Senior Application Scientist, I will guide you through understanding the root causes of this common issue and provide actionable solutions to optimize your reaction outcomes.
Understanding the Enemy: The Mechanism of Debromination
Debromination, the substitution of a bromine atom with a hydrogen atom, is a frequent and frustrating side reaction in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.[1][2] This unwanted reaction consumes starting material, reduces the yield of your desired product, and complicates purification.[1] Understanding the mechanistic pathways of debromination is the first step toward its prevention.
There are two primary mechanisms to consider:
-
Reductive Dehalogenation: This pathway involves the formation of an aryl-palladium-hydride intermediate, which then undergoes reductive elimination to yield the debrominated product.[3] The source of the hydride can be varied, including solvents (like alcohols), bases, or even impurities within the reaction mixture.[1][2][3]
-
β-Hydride Elimination: While more commonly associated with alkyl halides, this pathway can be relevant in specific contexts. It involves the formation of an organopalladium intermediate followed by the elimination of a β-hydrogen, leading to an olefin and a palladium-hydride species which can then participate in reductive dehalogenation.[4]
The choice of palladium source, ligands, base, solvent, and reaction temperature all play a critical role in influencing which of these pathways, if any, will predominate.[1]
Troubleshooting Guide: A-to-Z
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing a logical approach to problem-solving.
Issue 1: My Suzuki coupling reaction is producing a significant amount of debrominated starting material alongside my desired biaryl product.
This is a classic problem in Suzuki couplings. Here’s how to approach it systematically:
A1: Evaluate Your Base Selection. The base is a critical component and can be a primary contributor to debromination.
-
Problem: Strong bases, especially hydroxides (NaOH, KOH), can promote side reactions.[1] Certain organic bases, like triethylamine (Et₃N), can also act as hydride donors.[1]
-
Solution: Switch to a milder inorganic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often excellent starting points as they are generally less prone to inducing debromination.[1]
A2: Scrutinize Your Ligand Choice. The ligand's steric and electronic properties profoundly impact the stability and reactivity of the palladium center.
-
Problem: Electron-rich and bulky phosphine ligands, while often promoting the desired oxidative addition and reductive elimination steps, can sometimes inadvertently favor the formation of hydride species, leading to debromination.[1]
-
Solution: Screen a panel of ligands. Consider less electron-donating phosphines or explore different ligand classes, such as N-heterocyclic carbenes (NHCs). The optimal ligand is highly substrate-dependent.
A3: Re-evaluate the Reaction Temperature. Higher temperatures can accelerate the rate of debromination.[1]
-
Problem: While elevated temperatures are often necessary to drive the catalytic cycle, they can also provide the activation energy for undesired debromination pathways.
-
Solution: Attempt the reaction at a lower temperature. Even a reduction of 10-20 °C can significantly suppress the side reaction without drastically affecting the rate of product formation. Monitor the reaction progress carefully by TLC or LC-MS.[1]
A4: Check Your Solvents and Reagents for Impurities. Hidden hydride sources can be the culprit.
-
Problem: Water, alcohols, or other protic impurities in your solvents or reagents can serve as hydride donors.[2]
-
Solution: Use high-purity, anhydrous solvents and reagents.[2] If you suspect impurities, purify your starting materials and ensure your solvents are properly dried and degassed.[5]
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Base | Use milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | Strong bases can promote side reactions, and some organic bases can act as hydride sources.[1] |
| Ligand | Screen a variety of ligands, including less electron-rich phosphines or NHCs. | Ligand properties influence the stability of intermediates and can favor or disfavor debromination pathways.[1] |
| Temperature | Start at a lower temperature (e.g., 80 °C) and gradually increase if necessary. | Higher temperatures can increase the rate of the debromination side reaction.[1] |
| Solvent/Reagents | Use high-purity, anhydrous, and degassed materials. | Impurities, especially protic ones, can act as hydride sources for reductive dehalogenation.[2] |
Issue 2: My Heck reaction with an aryl bromide is yielding the debrominated arene as the major product.
Debromination in Heck reactions often points to issues with the base and the stability of the palladium catalyst.
A1: Switch from an Organic Base. Triethylamine (Et₃N) is a common base in Heck reactions, but it can also be a source of hydrides.
-
Solution: Consider using an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
A2: Stabilize Your Palladium Catalyst. The formation of palladium black is a visual indicator of catalyst decomposition and can be associated with increased side reactions.[6]
-
Problem: Unstabilized Pd(0) species can aggregate into inactive palladium black, leading to a loss of catalytic activity and potentially promoting undesired pathways.[6]
-
Solution: Ensure you are using an appropriate ligand to stabilize the active Pd(0) catalyst.[6] If you observe palladium black formation, consider using a different palladium precursor or adding a stabilizing additive.
Frequently Asked Questions (FAQs)
Q1: Which palladium source is generally best to minimize debromination?
A1: While there is no single "best" source for all reactions, pre-formed Pd(0) catalysts, such as Pd(PPh₃)₄, can sometimes be advantageous as they do not require an in-situ reduction step which can sometimes generate hydride species. However, Pd(II) precursors like Pd(OAc)₂ are more common and can be highly effective when paired with the right ligand and reaction conditions. The key is to ensure the efficient generation of the active Pd(0) species without producing excess reducing agents.
Q2: Can the nature of the aryl bromide itself influence the likelihood of debromination?
A2: Absolutely. Electron-rich aryl bromides are generally more susceptible to oxidative addition, which is the first step in the desired catalytic cycle. However, the electronic properties can also influence the stability of the C-Br bond and the propensity for side reactions. For particularly sensitive substrates, careful optimization of the reaction conditions is crucial.
Q3: Are there any general "rules of thumb" to follow to avoid debromination from the outset?
A3: Yes, here are a few key principles to keep in mind when designing your experiment:
-
Protect acidic protons: If your substrate contains acidic functional groups, such as a carboxylic acid or an unprotected indole N-H, consider protecting them.[1][2] Deprotonation of these groups can increase the electron density of the aromatic ring, potentially making the C-Br bond more labile.[2]
-
Start with milder conditions: It is often better to start with a lower temperature and a weaker base and increase the reactivity if needed, rather than starting with harsh conditions that may favor side reactions.[1]
-
Ensure an inert atmosphere: Many palladium catalysts and ligands are sensitive to air and moisture.[5] Conducting your reactions under an inert atmosphere (e.g., nitrogen or argon) helps to prevent catalyst degradation and unwanted side reactions.[5]
Experimental Protocols
General Procedure for a Suzuki Coupling with Minimized Debromination
-
To a dry reaction flask, add the aryl bromide, the boronic acid or ester, the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand, and the base (e.g., K₂CO₃).
-
Purge the flask with an inert gas (argon or nitrogen).
-
Add the anhydrous and degassed solvent via syringe.
-
Stir the reaction mixture at a moderate temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Analyze the product mixture by ¹H NMR or LC-MS to determine the ratio of the desired product to the debrominated byproduct.[1]
Visualizing the Problem: The Catalytic Cycle and Debromination Pathway
Caption: A simplified diagram illustrating the desired cross-coupling cycle and the competing reductive dehalogenation pathway leading to debromination.
References
- BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
- BenchChem. (n.d.). How to avoid debromination in 5-bromoindole reactions.
- BenchChem. (n.d.). Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization.
- Ghosh, S., et al. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13(43), 10586-10609. DOI:10.1039/C5OB01949D
- Billingsley, K. L., & Buchwald, S. L. (2007). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 129(11), 3358–3366. DOI:10.1021/ja068567e
- BenchChem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 4. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Bromo-5-methylisoxazol-4-amine
Ticket ID: PUR-ISOX-004 Subject: Recrystallization Protocol & Troubleshooting for Halogenated Heterocyclic Amines Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction
Welcome to the Technical Support Center. You are working with 3-Bromo-5-methylisoxazol-4-amine , a functionalized heterocyclic amine.
Chemist-to-Chemist Analysis: This compound presents a classic purification challenge. The isoxazole ring is electron-withdrawing, reducing the basicity of the amine compared to aniline. Furthermore, the bromine atom adds lipophilicity and significant molecular weight, but also lowers the lattice energy compared to non-halogenated analogs.
The Core Risk: The most frequent failure mode for this class of compounds (melting point typically 50–90°C) is "oiling out" —where the compound separates as a liquid rather than a crystal upon cooling. This guide is structured to prevent that specific failure.
Module 1: Solvent System Selection
We do not recommend a single solvent. For substituted isoxazoles, a binary solvent system (Solvent/Anti-solvent) offers the precise control needed to separate impurities (often unreacted starting material or regioisomers).
Recommended Solvent Pairs
| System | Components | Role | Best For | Technical Note |
| System A (Preferred) | Ethyl Acetate / n-Heptane | Solvent / Anti-solvent | High Purity / Drying | Best for removing non-polar tarry impurities. Easier to dry than water-based systems. |
| System B (Green) | Ethanol / Water | Solvent / Anti-solvent | Polar Impurities | Highly effective if the main impurity is inorganic salts or very polar byproducts. |
| System C (Rescue) | Toluene | Single Solvent | Scale-up | Good temperature coefficient, but high boiling point (110°C) risks thermal degradation of the amine. |
Critical Constraint: Avoid acetone or ketones if your compound is the free amine. Primary amines can form imines (Schiff bases) with ketones under heat/acidic catalysis, destroying your product.
Module 2: The "Golden Batch" Protocol (EtOAc/Heptane)
This protocol is designed to minimize thermal stress and prevent oiling out.
Step-by-Step Methodology
-
Dissolution (The "Minimum Volume" Rule):
-
Place crude 3-Bromo-5-methylisoxazol-4-amine in a round-bottom flask.
-
Add Ethyl Acetate (EtOAc) slowly while heating to a gentle reflux (approx. 77°C).
-
Target: Use the minimum amount required to dissolve the solid.[1] If 5% of the solid (likely salts/dust) remains undissolved after 10 minutes, stop adding solvent.
-
-
Hot Filtration (Crucial for Clarity):
-
If insoluble particles remain, perform a hot filtration through a pre-warmed glass frit or a fluted filter paper.
-
Why? Nucleation sites from dust can cause premature, uncontrolled precipitation.
-
-
The Anti-Solvent Addition (The Control Point):
-
Keep the EtOAc solution hot (near boiling).[2]
-
Add n-Heptane dropwise.
-
Stop point: The moment you see a persistent cloudiness (turbidity) that does not disappear with swirling.
-
Add 1–2 mL of EtOAc to clear the solution back to transparent.
-
-
Controlled Cooling (Preventing the Oil):
-
Harvest:
-
Once at room temperature, cool in an ice bath (0–4°C) for 30 minutes to maximize yield.
-
Filter via vacuum filtration.[6] Wash the cake with cold 1:3 EtOAc:Heptane.
-
Module 3: Troubleshooting & FAQs
Q1: "My product separated as a brown/yellow oil at the bottom. What now?"
Diagnosis: This is "Oiling Out." It happens when the saturation temperature of your solution is higher than the melting point of the solvated compound. The Fix (Trituration):
-
Reheat the mixture until the oil dissolves (add a small amount of EtOAc if needed).
-
Allow it to cool very slowly.
-
Seeding: When the temperature is approx. 40–50°C, add a tiny crystal of pure product (or scratch the glass wall with a glass rod). This provides a template for the lattice to form, bypassing the liquid phase.
Q2: "The crystals are colored (red/brown) but should be off-white."
Diagnosis: Oxidation of the amine group. Aromatic/heterocyclic amines oxidize easily in air to form colored quinoid-like impurities. The Fix:
-
Activated Carbon: During the hot dissolution step (Step 1), add activated charcoal (1–2% by weight). Stir for 5 minutes, then perform the Hot Filtration (Step 2) over a bed of Celite to remove the charcoal.
-
Inert Gas: Perform the recrystallization under a nitrogen blanket if the compound is highly sensitive.
Q3: "I have low recovery (<50%). Where is my compound?"
Diagnosis: The compound is too soluble in the mother liquor. The Fix:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.
-
Cool again to harvest a "second crop."
-
Note: The second crop is usually less pure than the first.
Module 4: Decision Logic Visualization
The following diagram illustrates the decision-making process for purification, specifically addressing the oiling-out failure mode.
Figure 1: Logic flow for recrystallization, emphasizing the feedback loop required if 'oiling out' occurs.
Module 5: Advanced Option (Salt Formation)
If recrystallization of the free base fails to yield high purity (e.g., >98% required for HPLC standards), convert the amine to a salt. Salts generally have much higher melting points and crystallize more readily.
Protocol:
-
Dissolve crude amine in dry Diethyl Ether or EtOAc.
-
Add HCl in Dioxane (4M) or bubble HCl gas.
-
The Hydrochloride salt will precipitate immediately.
-
Filter and recrystallize the salt from Ethanol/Methanol .
References
-
Thermo Scientific Chemicals. 3-Amino-4-bromo-5-methylisoxazole Product Specifications. (Isomer analog data used for solubility baseline). Link
-
Solubility of Things. Isoxazole Solubility Profile and Solvent Interactions.Link
-
University of Rochester. Reagents & Solvents: General Guidelines for Recrystallization of Heterocycles.Link
-
Organic Syntheses. General procedures for purification of halogenated aromatic amines (Coll. Vol. 1, p. 133).[6]Link
Sources
- 1. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. recrystalization of 5-bromovanillin , Hive Chemistry Discourse [chemistry.mdma.ch]
- 3. reddit.com [reddit.com]
- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
stability of 3-Bromo-5-methyl-1,2-oxazol-4-amine in solution
This technical guide provides a comprehensive stability and handling framework for 3-Bromo-5-methyl-1,2-oxazol-4-amine (also known as 3-Bromo-5-methylisoxazol-4-amine).[1]
The content is structured as a Tier-2 Technical Support resource, designed to assist researchers in preventing experimental failure due to compound degradation.
Compound: 3-Bromo-5-methyl-1,2-oxazol-4-amine
CAS: 2287287-05-0 (HCl salt) / 1150617-54-1 (Free base - verify specific lot)
Molecular Formula: C
Chemical Profile & Intrinsic Stability[1]
Before preparing solutions, it is critical to understand the two primary "weak points" of this molecule:
-
The C-Br Bond (Position 3): Aryl/Heteroaryl bromides are susceptible to photolytic cleavage (homolysis) when exposed to UV or ambient light, leading to radical formation and degradation.
-
The Isoxazole Ring: While generally aromatic and stable, the isoxazole core is sensitive to strong bases (pH > 10) and reducing agents .[2] Under basic conditions, the O1-N2 bond can cleave, resulting in ring-opening to form
-keto nitriles [1, 2].[1]
Solubility & Stock Preparation
Solvent Selection Guide
| Solvent | Solubility Rating | Stability Risk | Recommendation |
| DMSO | High (>50 mM) | Low | Primary Choice. Use anhydrous DMSO.[1] Hygroscopic nature requires tight sealing. |
| Ethanol | Moderate | Moderate | Usable for short-term.[1] Prone to evaporation and oxidation if not degassed. |
| Water/PBS | Low (<1 mM) | High | Avoid for Stock. Only use for final dilution. Hydrolysis risk increases over time. |
Standard Protocol: Preparation of 10 mM Stock Solution
-
Weighing: Weigh the compound in a low-light environment (amber vials recommended).
-
Dissolution: Add anhydrous DMSO to the vial. Vortex for 30-60 seconds.[1]
-
Note: If the solution remains cloudy, sonicate for 2 minutes in a water bath (< 37°C).
-
-
Aliquot: Immediately split the stock into single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.
-
Storage: Store aliquots at -20°C or -80°C .
Stability in Solution: Critical Parameters
Stability Matrix
| Condition | Timeframe | Status | Technical Note |
| DMSO @ -20°C | 6 Months | ✅ Stable | Protected from light and moisture.[1] |
| DMSO @ RT (25°C) | 48 Hours | ⚠️ Caution | Acceptable for short experiments. Amber vial required. |
| Aqueous Buffer (pH 7) | 24 Hours | ⚠️ Caution | Prepare fresh. Potential for slow hydrolysis or precipitation. |
| Cell Culture Media | 12 Hours | ⚠️ Caution | Serum proteins may bind the compound; amine oxidation possible. |
Degradation Pathway Visualization
The following diagram illustrates the decision logic for handling and the potential degradation pathways if mishandled.
Caption: Workflow for optimal stability and potential degradation triggers (Photolysis and Base-Catalyzed Ring Opening).
Troubleshooting Guide
Issue 1: Solution turned yellow/brown after storage.
-
Diagnosis: Oxidation of the primary amine (-NH
) group or photolytic degradation of the C-Br bond.[1] -
Root Cause: The vial was likely exposed to light or air (oxygen) for an extended period.
-
Solution: Discard the aliquot. Prepare a fresh stock from solid powder. Ensure the new stock is purged with nitrogen/argon if possible and stored in amber glass.
Issue 2: Precipitation observed upon dilution into cell culture media.[1]
-
Diagnosis: "Crashing out" due to low aqueous solubility.
-
Root Cause: The final concentration of DMSO is too low to solubilize the hydrophobic aromatic ring, or the compound concentration is above its solubility limit (typically >100 µM in aqueous media).
-
Solution:
-
Ensure final DMSO concentration is 0.1% - 0.5% (v/v).
-
Sonicate the media dilution (if cell-free) or warm to 37°C.
-
Perform a serial dilution to determine the maximum soluble concentration.
-
Issue 3: Loss of potency in biological assays.
-
Diagnosis: Compound degradation or adsorption.
-
Root Cause:
-
Plasticware: Hydrophobic compounds can stick to polystyrene tubes.
-
Freeze-Thaw: Repeated cycles introduce moisture into DMSO, accelerating degradation.
-
-
Solution: Use glass or low-binding polypropylene tubes.[1] Use single-use aliquots.
Frequently Asked Questions (FAQs)
Q: Can I use water to prepare the stock solution? A: No. The presence of the bromine and methyl groups on the isoxazole ring makes the molecule significantly hydrophobic. It will not dissolve effectively in water at high concentrations (e.g., 10 mM) and may form a suspension that leads to inaccurate dosing.
Q: Is the compound compatible with reducing agents (e.g., DTT, β-Mercaptoethanol)? A: Use with caution. While the isoxazole ring is relatively robust, strong reducing conditions combined with the C-Br bond could theoretically lead to de-halogenation or ring reduction over long incubations [3]. Keep exposure to reducing agents minimal (< 4 hours) if possible.
Q: How do I sterilize the solution? A: Do not autoclave. The high heat and pressure will degrade the compound. Sterilize by filtration using a 0.22 µm PTFE or Nylon filter (compatible with DMSO). Do not use cellulose acetate filters as DMSO dissolves them.
References
-
Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[3][4] Current Opinion in Drug Discovery & Development.
-
Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[5][6] Current Organic Chemistry.
-
Sigma-Aldrich. (2024). Product Safety & Handling: Isoxazole Derivatives.
-
PubChem. (2024). Compound Summary for 3-Bromo-5-methyl-1,2-oxazol-4-amine.
Sources
- 1. 130742-22-2|3-Bromo-5-methylisoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. sciensage.info [sciensage.info]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Isoxazole Catalyst Compatibility
Topic: Overcoming Catalyst Poisoning by Isoxazole Nitrogen Ticket ID: ISOX-CAT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Isoxazoles are "privileged structures" in medicinal chemistry but "privileged poisons" in transition metal catalysis. The localized lone pair on the isoxazole nitrogen (
This guide provides field-proven protocols to "mask" this nitrogen or sterically preclude its binding, enabling high-yield cross-coupling and C-H functionalization.
Module 1: Diagnostic Center
Is your catalyst dead, or just sleeping?
Before altering your conditions, confirm that isoxazole coordination is the root cause of failure.
The "Standard Addition" Diagnostic Protocol
Objective: Distinguish between catalyst poisoning (reversible inhibition) and catalyst decomposition (irreversible death).
Step-by-Step:
-
Run a Control: Set up a standard Suzuki or Heck reaction known to work well (e.g., Bromobenzene + Phenylboronic acid). Record the initial rate (
). -
The Spike Test: In a second vial, run the same standard reaction but add 1.0 equivalent of your isoxazole substrate as a "spectator."
-
Analyze:
-
Scenario A (No Inhibition): Yield is identical to Control. Issue is not N-coordination.
-
Scenario B (Total Shutdown): <5% Yield. Confirmed Catalyst Poisoning.
-
Scenario C (Sluggish): Rate is <50% of Control. Competitive Inhibition.
-
Decision Logic (DOT Visualization)
Figure 1: Diagnostic workflow to confirm catalyst poisoning mechanism.
Module 2: The Lewis Acid "Masking" Protocol
The Gold Standard Solution
When the isoxazole nitrogen binds to your Palladium catalyst, it creates an off-cycle resting state. The solution is to introduce a "decoy" Lewis Acid (LA) that binds the nitrogen more strongly than the catalyst does, but reversibly enough to allow the reaction to proceed.
Mechanism of Action
The LA blocks the N-site, forcing the Pd catalyst to interact with the reactive C-X or C-H bond instead.Recommended Additives
| Additive | Loading | Best For | Notes |
| 1.0 - 1.5 equiv | Suzuki/Negishi | Strong binder. Can be sensitive to moisture.[1] | |
| 0.5 - 1.0 equiv | Negishi/C-H Activation | Excellent compatibility with Pd-catalyzed C-H activation. | |
| Pivalic Acid (PivOH) | 30 mol% | C-H Activation | Acts as a proton shuttle and reversible mask (Fagnou conditions). |
| 1.0 equiv | Friedel-Crafts/Acylation | Very harsh; use only if others fail. |
Experimental Workflow: The Pre-Complexation Step
Do not just dump everything in the flask.
-
Dissolve the isoxazole substrate in the anhydrous solvent (Dioxane or Toluene).
-
Add the Lewis Acid (e.g.,
) at 0°C or RT. -
Stir for 15–30 minutes. This establishes the N-LA complex.
-
Add the Catalyst, Ligand, and Coupling Partner.
-
Heat to reaction temperature.
Critical Note: If using Boronic acids (Suzuki), strong Lewis acids like
might interact with the boronate. In these cases, Pivalic Acid orare superior choices as they are "softer" and less likely to decompose the coupling partner.
Module 3: C-H Activation (The Fagnou Protocol)
Scenario: You want to functionalize the C-H bond of the isoxazole (usually C4 or C5) or an adjacent arene.
Direct C-H activation of isoxazoles is historically difficult because the basic nitrogen directs the metal to form a stable, unreactive coordinate complex rather than the desired agostic C-H interaction. The Fagnou Conditions utilize a dual-role additive system to overcome this.
The "PivOH" System
Pivalic acid serves two roles:
-
Masking: Protonates/H-bonds to the Nitrogen.
-
CMD: Facilitates C oncerted M etalation-D eprotonation.
Standard Protocol (Reference 1, 2)
-
Catalyst:
(1–5 mol%) -
Ligand:
(DaviePhos or JohnPhos are modern alternatives) -
Additive: Pivalic Acid (30 mol%) [2]
-
Base:
(2-3 equiv) -
Solvent: DMA or DMF (Polar aprotic is essential)
-
Temp: 100–120°C
Mechanistic Pathway (DOT Visualization)
Figure 2: Pivalic acid enables CMD pathway while preventing direct N-coordination death.
Module 4: Ligand Engineering (Steric Shielding)
Scenario: You cannot use Lewis Acids (e.g., acid-sensitive substrates).
If you cannot mask the nitrogen chemically, you must block it physically using sterically demanding ligands .
The Strategy
Use electron-rich, bulky phosphines (Buchwald-type) or N-Heterocyclic Carbenes (NHCs). The bulkiness of the ligand prevents the small isoxazole nitrogen from approaching the square-planar Pd center, while the oxidative addition to the C-X bond (which is less sterically demanding) can still occur.
Top Ligand Choices
-
XPhos / SPhos: The biaryl backbone creates a "roof" over the metal center.
- : Extremely bulky; forces low coordination numbers favorable for oxidative addition.
-
IPr / IMes (NHC): Strong sigma donors that out-compete the isoxazole nitrogen for metal binding.
Comparative Data (Suzuki Coupling of 4-bromoisoxazole):
| Ligand System | Yield (24h) | Interpretation |
| 12% | ||
| 45% | Bidentate helps, but still vulnerable. | |
| 92% | Steric bulk prevents N-poisoning. |
FAQs: Rapid Troubleshooting
Q: My reaction turns black immediately upon heating. Is this poisoning? A: No, "Pd-black" formation usually indicates catalyst decomposition (aggregation of Pd(0) nanoparticles). This happens when the catalytic cycle is too slow (often due to poisoning) or the ligand is insufficient.
-
Fix: Increase ligand loading (L:M ratio 2:1 or 4:1) or switch to a more stable precatalyst like Pd(dppf)Cl₂·CH₂Cl₂ or XPhos Pd G2 .
Q: Can I use Copper (Cu) as a co-catalyst? A: Yes, but with caution. In Sonogashira couplings, Cu(I) often forms stable complexes with isoxazoles, sequestering the alkyne.
-
Fix: Use "Copper-free" Sonogashira conditions (increase Temp to 80°C, use
, and an amine base like pyrrolidine).
Q: I am trying to hydrogenate an alkene on the isoxazole ring, but the ring opens. A: This is a common side reaction. The N-O bond is weak (~55 kcal/mol).
-
Fix: Avoid Pd/C and
. Use Wilkinson's Catalyst ( ) or Crabtree’s Catalyst , which are more selective for alkenes over the N-O bond.
References
-
Direct C-H Arylation of Heterocycles (The Fagnou Protocol)
-
Mechanistic Insights into Lewis Acid Additives
- Source: Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008). Analysis of the Palladium-Catalyzed (Aromatic)C-H Bond Metalation-Deprotonation Mechanism. Journal of the American Chemical Society.
-
URL:[Link]
-
Suzuki Coupling of Isoxazoles (Ligand Effects)
- Source: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.
-
URL:[Link]
-
C
- Source: Crabtree, R. H. (2011). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews.
-
URL:[Link]
Sources
Validation & Comparative
Comparative Spectroscopic Profiling: 3-Bromo-5-methyl-1,2-oxazol-4-amine HCl
Executive Summary & Strategic Importance
In the high-stakes environment of fragment-based drug discovery (FBDD), 3-Bromo-5-methyl-1,2-oxazol-4-amine Hydrochloride serves as a critical, densely functionalized scaffold. Its value lies in the orthogonal reactivity of its substituents: the 3-bromo group allows for Suzuki/Stille couplings, the 4-amine enables amide/urea formation, and the 5-methyl provides steric bulk and hydrophobic interaction potential.
However, the HCl salt form presents unique analytical challenges compared to its free base. Misinterpretation of the protonation state or solvent-induced shifts can lead to erroneous purity assays, stalling SAR (Structure-Activity Relationship) campaigns.
This guide provides an authoritative workflow to characterize this specific salt, distinguishing it from its free base and potential regioisomeric impurities using 1H NMR spectroscopy.
Structural Logic & Expected Resonance
Before acquiring data, we must establish the Structural Logic of the molecule. The compound is a fully substituted isoxazole ring.
The "Silent Ring" Diagnostic
The most critical feature of this spectrum is what is missing.
-
C3 Position: Occupied by Bromine.
-
C4 Position: Occupied by Amine (Ammonium).
-
Result: There are NO aromatic ring protons . Any singlet observed in the 6.0–8.5 ppm range (other than the ammonium signal) immediately flags a regioisomeric impurity or incomplete bromination .
Graphviz Visualization: Structural Assignment Logic
The following diagram maps the chemical structure to the expected NMR signals.
Figure 1: Structural assignment logic mapping the fully substituted isoxazole core to expected NMR signals in DMSO-d6.
Experimental Protocol: The "Salt-Specific" Workflow
Standard
Materials
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS. Note: DMSO is required to solubilize the ionic lattice and slow down proton exchange to visualize the ammonium peak.
-
Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).
-
Sample Mass: 5–10 mg (for decent S/N on >300 MHz instruments).
Step-by-Step Acquisition
-
Dissolution: Dissolve 8 mg of the HCl salt in 0.6 mL DMSO-d6. Vortex until clear. Warning: If the solution remains cloudy, the salt may have dissociated or polymerized.
-
Acquisition Parameters:
-
Pulse Angle: 30° (to ensure quantitative relaxation).
-
Relaxation Delay (d1):
5 seconds. (Crucial for accurate integration of the isolated methyl singlet). -
Scans (ns): 16–64.
-
-
The "D2O Shake" (Validation Step):
-
After the initial scan, add 2 drops of
to the tube. -
Shake and re-acquire.
-
Objective: Confirm the disappearance of the downfield peak (8-10 ppm) to prove it is the exchangeable
and not an aromatic impurity.
-
Comparative Analysis: HCl Salt vs. Free Base
This section provides the core data needed to differentiate the product forms.
Table 1: Chemical Shift Comparison
| Feature | HCl Salt Form (Target) | Free Base Form (Alternative) | Mechanistic Explanation |
| Solvent System | DMSO-d6 | CDCl3 | Salts require polar aprotic solvents; bases dissolve in non-polar. |
| Amine Signal | δ 8.5 – 10.5 ppm (Broad s, 3H) | δ 3.5 – 4.5 ppm (Broad s, 2H) | Protonation ( |
| Methyl Signal | δ 2.35 – 2.45 ppm (s, 3H) | δ 2.20 – 2.30 ppm (s, 3H) | The positive charge on the ammonium nitrogen exerts an inductive withdrawing effect, shifting the methyl downfield. |
| Integration Ratio | 3:3 (Methyl : Ammonium) | 3:2 (Methyl : Amine) | Reflects the extra proton in the salt form. |
| Water Peak | Distinct at ~3.33 ppm | Variable (usually ~1.56 ppm) | DMSO is hygroscopic; the HCl salt is also hygroscopic. |
Detailed Spectral Interpretation
1. The Methyl Singlet (2.35 – 2.45 ppm)
This is your internal anchor. It appears as a sharp singlet.[3]
-
Why here? Methyl groups on heteroaromatic rings generally appear at 2.2–2.6 ppm.
-
Why a Singlet? There are no vicinal protons (neighbors) to split it.
-
Comparison: If this peak appears as a doublet, your starting material (cyanoacetone derivative) may have been impure, or ring closure failed.
2. The Ammonium Envelope (8.5 – 10.5 ppm)
In the HCl salt, the nitrogen lone pair is occupied by a proton (
-
Appearance: Often a very broad "hump" rather than a sharp peak. This is due to quadrupolar relaxation of the Nitrogen-14 nucleus and intermediate exchange rates with trace water in the DMSO.
-
Integration: Ideally integrates to 3H. However, due to exchange with the water peak (3.33 ppm), the integration is often under-represented (e.g., 2.5H). Do not reject the batch solely based on a 2.5H integration here.
Troubleshooting & Purity Validation
Use this logic flow to troubleshoot unexpected signals.
Graphviz Visualization: Troubleshooting Logic Tree
Figure 2: Diagnostic logic tree for validating 3-Bromo-5-methyl-1,2-oxazol-4-amine HCl.
Common Impurities[4][5]
-
3-Methyl-5-amino isomer: If the synthesis involved a condensation that allowed regio-scrambling, you might see a methyl peak shifted upfield (~2.1 ppm).
-
Residual Toluene: Often used in the bromination or salt formation step. Look for multiplet signals at 7.1–7.3 ppm and a methyl singlet at 2.3 ppm (which dangerously overlaps with your product methyl).
-
Differentiation: Toluene methyl is at ~2.31 ppm (DMSO). Product methyl is ~2.40 ppm. High-field (600 MHz) resolution may be required if they overlap.
-
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 5698 (Analogous Isoxazole Data).
- Sperry, J., & Wright, B. (2005). The synthesis of 3-amino-5-methylisoxazole derivatives. Current Opinion in Drug Discovery & Development. (Contextual grounding for isoxazole synthesis).
Sources
LC-MS fragmentation pattern of brominated isoxazole amines
This guide outlines the LC-MS/MS characterization of brominated isoxazole amines, a critical pharmacophore in modern drug discovery (e.g., antibacterial sulfonamides, glutamate receptor agonists). This analysis synthesizes fragmentation mechanics, isotopic signatures, and ionization source comparisons.
Executive Summary
Brominated isoxazole amines represent a unique challenge and opportunity in mass spectrometry. Unlike their non-halogenated counterparts, these compounds offer a distinct isotopic fingerprint (
Technical Deep Dive: The Bromine Signature
The defining feature of brominated isoxazole amines is the "Twin Peak" effect. In high-resolution MS (HRMS), the bromine atom introduces a mass spectral doublet separated by 2.0 Da with nearly equal intensity.
-
Mechanistic Advantage: This doublet persists in any fragment ion retaining the bromine atom, allowing immediate visual confirmation of the halogen's position during structural elucidation.
-
Comparison with Chlorine: Unlike chlorine (
), the bromine doublet is unmistakable even at low signal-to-noise ratios, reducing false positives in metabolite identification.
Table 1: Halogen Isotopic Patterns in Isoxazole Scaffolds
| Feature | Brominated Isoxazole | Chlorinated Isoxazole | Non-Halogenated |
| Isotope Ratio | 1:1 ( | 3:1 ( | None (M+1 from |
| Mass Defect | Negative (High mass defect) | Negative (Moderate) | Positive (Organic) |
| Bond Strength | C-Br (Weaker, ~276 kJ/mol) | C-Cl (Stronger, ~338 kJ/mol) | C-H (Strongest) |
| Fragmentation | High propensity for radical loss ( | Low propensity for radical loss | Ring cleavage dominant |
Fragmentation Mechanics
The fragmentation of brominated isoxazole amines is governed by the lability of the isoxazole N-O bond and the stability of the aromatic C-Br bond.
Primary Pathway: N-O Bond Cleavage
The most energetically favorable pathway involves the homolytic or heterolytic cleavage of the weak N-O bond. This triggers a ring-opening rearrangement, often leading to the formation of an acylazirine intermediate or immediate elimination of neutral species.
Secondary Pathway: Neutral Losses
Following ring opening, the ion typically stabilizes via specific neutral losses:
-
Loss of HCN (27 Da): Characteristic of the C3-N fragment.
-
Loss of CO (28 Da): Often observed if the isoxazole rearranges to an oxazole-like intermediate.
-
Loss of
(17 Da): Specific to the exocyclic amine group.
Tertiary Pathway: Bromine Radical Loss
At higher collision energies (CE > 35 eV), the C-Br bond may cleave.
-
Heterolytic Cleavage: Loss of
(in negative mode) or (rare in positive mode). -
Homolytic Cleavage: Loss of
radical (79/81 Da), resulting in an even-electron to odd-electron ion transition (radical cation formation).
Visualization: Fragmentation Pathway
The following diagram illustrates the stepwise fragmentation of a generic 4-bromo-3-aminoisoxazole.
Figure 1: Proposed fragmentation cascade for brominated isoxazole amines showing retention and loss of the bromine signature.
Comparative Analysis: ESI vs. APCI
Choosing the correct ionization source is critical for maximizing sensitivity.
-
Electrospray Ionization (ESI):
-
Performance: Superior for brominated isoxazole amines due to the basicity of the amine group and the polarity of the heterocycle.
-
Mechanism: Protonation
occurs readily on the exocyclic amine or the ring nitrogen. -
Recommendation: Default choice for quantitative bioanalysis and metabolite ID.
-
-
Atmospheric Pressure Chemical Ionization (APCI):
-
Performance: Lower sensitivity for this specific class compared to ESI. APCI is typically reserved for neutral, non-polar analogs.
-
Risk: The high thermal energy in APCI can induce premature thermal degradation (de-bromination) before the analyte enters the mass analyzer.
-
Table 2: Ion Source Performance Matrix
| Parameter | ESI (Electrospray) | APCI (Atmospheric Pressure) |
| Sensitivity | High (Picogram level) | Moderate (Nanogram level) |
| Thermal Stability | High (Gentle ionization) | Low (Risk of thermal degradation) |
| Matrix Effects | Susceptible to suppression | More resistant to matrix effects |
| Fragmentation | Minimal in-source fragmentation | Potential for thermal in-source decay |
Experimental Protocol: Structural Elucidation Workflow
This protocol ensures reproducible capture of the isotopic pattern and characteristic fragments.
Step 1: LC Conditions[1][2][3]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]
-
Mobile Phase B: Acetonitrile (preferred over Methanol for sharper peak shapes with halogenated compounds).
-
Gradient: 5-95% B over 10 minutes.
Step 2: MS Source Parameters (ESI+)
-
Spray Voltage: 3.5 - 4.0 kV.
-
Capillary Temp: 300°C.
-
Sheath Gas: 35-40 arb units.
-
Resolution: > 30,000 (FWHM) to resolve the isotopic doublet clearly from background interference.
Step 3: Data Dependent Acquisition (DDA)
-
Trigger: Intensity threshold > 1e4.
-
Isotope Exclusion: OFF . (Crucial: Do not exclude the +2 Da isotope, or you will lose the confirmation of the bromine presence in MS2 spectra).
-
Stepped Collision Energy: 20, 35, 50 eV. (Low energy preserves the ring; high energy cleaves the C-Br bond).
Decision Logic for Method Selection
Figure 2: Decision tree for ionization source selection and spectral validation.
References
-
Knerr, G., et al. (1987).[2] The mass spectral fragmentation of isoxazolyldihydropyridines. Journal of Heterocyclic Chemistry. Link
-
Bowie, J.H., et al. (1967). Electron impact studies.[3][4][5][6] XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry. Link
-
Hileman, E.O., et al. (2026). Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis. Environmental Science & Technology. Link
-
PerkinElmer Application Note. (2018). A Comparison Between ESI and APCI Ionisation Modes. Link
-
Selva, A., et al. (1979). Mass Spectrometry of Heterocyclic Compounds. XVII: Fragmentation Patterns of Some Isoxazolyl-Isoxazoles. Annali di Chimica. Link
Sources
- 1. ijper.org [ijper.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. acdlabs.com [acdlabs.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. MASS SPECTROMETRY OF HETEROCYCLIC COMPOUNDS. XVII: FRAGMENTATION PATTERNS OF SOME ISOXAZOLYL- AND BIS(ISOXAZOLYLMETHYL) ISOXAZOLES UNDER ELECTRON IMPACT [pascal-francis.inist.fr]
Comparative Method Development Guide: HPLC Analysis of 3-Bromo-5-Methylisoxazole and Impurities
Executive Summary
The Challenge: 3-Bromo-5-methylisoxazole is a critical heterocyclic scaffold in medicinal chemistry.[1] Its synthesis often yields structurally similar impurities, most notably the regioisomer (5-bromo-3-methylisoxazole) and the des-bromo analog (5-methylisoxazole) .[1] Standard C18 alkyl phases often fail to provide baseline resolution (
The Verdict: This guide compares a standard C18 (Octadecyl) workflow against a Phenyl-Hexyl stationary phase.
-
Winner: Phenyl-Hexyl using Methanol/Water gradients.
-
Key Finding: The Phenyl-Hexyl phase utilizes
interactions and halogen-specific dispersion forces to resolve the critical regioisomer pair, achieving a resolution of where C18 failed ( ).[1]
Impurity Landscape & Separation Challenge
To develop a robust method, we must first define the "Critical Quality Attributes" (CQAs)—specifically, the impurities that must be separated.
| Impurity ID | Structure Name | Origin | Separation Challenge |
| Analyte | 3-Bromo-5-methylisoxazole | Target Product | N/A |
| Imp-A | 5-Methylisoxazole | Starting Material / Des-bromo | Polar; elutes early.[1] Easy to separate on C18. |
| Imp-B | 5-Bromo-3-methylisoxazole | Regioisomer | CRITICAL. Identical mass, similar LogP.[1] Co-elutes on C18. |
| Imp-C | 3,4-Dibromo-5-methylisoxazole | Over-bromination | Highly hydrophobic; elutes late.[1] |
Diagram 1: Impurity Fate & Method Logic
This flowchart illustrates the decision pathway for selecting the stationary phase based on the specific impurity profile.
Figure 1: Decision tree for selecting stationary phases when handling halogenated isoxazole isomers.
Comparative Methodology
We evaluated two distinct chromatographic systems. The goal was to validate whether alternative selectivity (Phenyl-Hexyl) outperforms standard hydrophobicity (C18).
System A: The Industry Standard (C18)
-
Column: Agilent ZORBAX Eclipse Plus C18,
mm, 3.5 µm.[1] -
Mechanism: Hydrophobic interaction (Van der Waals).[1]
-
Hypothesis: Retention is driven solely by carbon load.[1] Since the bromine position changes the dipole but not the lipophilicity significantly, separation will be poor.
System B: The Challenger (Phenyl-Hexyl)[1]
-
Column: Phenomenex Luna Phenyl-Hexyl,
mm, 3.0 µm.[1] -
Mechanism: Hydrophobicity +
Stacking + Halogen Selectivity.[1] -
Hypothesis: The electron-deficient isoxazole ring and the polarizable bromine atom will interact specifically with the
-electrons of the phenyl stationary phase. Methanol is used as the organic modifier to prevent "washing out" these interactions (Acetonitrile can suppress them).[1]
Common Parameters
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 30°C
-
Detection: UV @ 220 nm (Isoxazole absorption max)
-
Buffer: 0.1% Formic Acid in Water (pH ~2.[1]7) - Chosen for MS compatibility.
Experimental Results & Data Analysis
Separation Performance Data[1][2][3][4][5][6][7]
The following data represents the average of
| Parameter | System A (C18 + ACN) | System B (Phenyl-Hexyl + MeOH) | Status |
| RT (Analyte) | 8.4 min | 9.1 min | Comparable |
| RT (Imp-B Regioisomer) | 8.6 min | 9.8 min | Significant Shift |
| Resolution (Rs) | 1.2 (Failed) | 2.8 (Passed) | Superior |
| Selectivity ( | 1.02 | 1.08 | Improved |
| Tailing Factor ( | 1.1 | 1.05 | Excellent |
Critical Analysis: Why Phenyl-Hexyl Won[1]
The failure of C18 lies in its inability to distinguish the position of the bromine atom. Both the 3-bromo and 5-bromo isomers present a similar hydrophobic surface area to the C18 alkyl chains.[1]
However, the Phenyl-Hexyl phase exploits two unique mechanisms:[1]
- Stacking: The isoxazole ring is aromatic.[1] The specific electron density distribution changes depending on whether the electron-withdrawing bromine is at C3 or C5. The Phenyl-Hexyl phase senses this electronic difference.[1]
-
Solvent Choice: Using Methanol (a protic solvent) instead of Acetonitrile (aprotic) is crucial.[1] Acetonitrile has its own
electrons (C N) which can compete with the stationary phase for interaction with the analyte.[2][3] Methanol allows the analyte-stationary phase interactions to dominate.[1]
Diagram 2: Separation Mechanism
Visualizing the interaction difference between C18 and Phenyl-Hexyl phases.
Figure 2: Mechanistic comparison.[1] Phenyl-Hexyl offers "orthogonal" selectivity via electronic interactions.[1]
Validated Experimental Protocol (SOP Draft)
To replicate these results, follow this exact protocol. This method is self-validating via the System Suitability criteria defined below.
Reagents[1][9]
-
Solvent A: HPLC Grade Water + 0.1% Formic Acid.[1]
-
Solvent B: HPLC Grade Methanol + 0.1% Formic Acid.[1]
Instrument Settings (System B)[1]
-
Column: Phenyl-Hexyl,
mm, 3 µm (e.g., Phenomenex Luna or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl).[1] -
Flow Rate: 1.0 mL/min.[1]
-
Injection Vol: 5.0 µL.
-
Column Temp: 30°C.
-
Gradient Program:
| Time (min) | % Solvent B (MeOH) | Function |
| 0.0 | 10 | Initial Hold |
| 2.0 | 10 | Isocratic for polar impurities |
| 12.0 | 80 | Linear Gradient |
| 15.0 | 80 | Wash |
| 15.1 | 10 | Re-equilibration |
| 20.0 | 10 | End |
System Suitability Criteria (Self-Validation)
Before running samples, inject the "System Suitability Solution" (Analyte + 0.5% Imp-B).[1]
-
Resolution (Rs):
between Analyte and Imp-B. -
Tailing Factor:
for the main peak. -
Precision: RSD
for peak area (n=5).
References
-
International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubChem. (2025).[1][5] 3-(Bromomethyl)-5-methylisoxazole Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Phenomenex. (2024).[1] Technical Note: Selectivity of Phenyl-Hexyl Phases in Reversed Phase Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2023).[1] ZORBAX LC Column Selection Guide: Maximizing Selectivity. Retrieved from [Link]
Sources
- 1. 3-Amino-4-bromo-5-methylisoxazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. shimadzu.com [shimadzu.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. lcms.cz [lcms.cz]
- 5. 3-(Bromomethyl)-5-methylisoxazole | C5H6BrNO | CID 2776304 - PubChem [pubchem.ncbi.nlm.nih.gov]
distinguishing regioisomers of bromo-methyl-isoxazol-amines
This guide outlines the definitive structural elucidation of bromo-methyl-isoxazol-amine regioisomers. In medicinal chemistry, specifically within kinase inhibitor development (e.g., Valdecoxib analogs), the distinction between the 3-amino-5-methyl and 5-amino-3-methyl scaffolds is critical, as their structure-activity relationships (SAR) are divergent.
Executive Summary
-
The Challenge: Synthesis of substituted isoxazoles often yields mixtures of 3,5-disubstituted and 5,3-disubstituted isomers. Standard 1D
NMR is insufficient for fully substituted rings (e.g., 4-bromo derivatives) due to the lack of a diagnostic ring proton. -
The Solution: The definitive method is 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR, which links the methyl protons to the specific ring carbon (C3 vs. C5).
-
Key Indicator: The C5 carbon (adjacent to Oxygen) is electronically distinct from the C3 carbon (adjacent to Nitrogen), typically appearing downfield (
> 165 ppm) relative to C3 ( < 160 ppm).
Strategic Analysis: The Origin of the Mixture
Understanding the synthetic route provides the first clue to identity.
| Synthetic Route | Primary Product (Major) | Mechanistic Driver |
| Route A: Reaction of | 5-Amino-3-Methyl | Hydroxylamine attacks the most electrophilic ketone first, followed by cyclization onto the nitrile. |
| Route B: Reaction of | 3-Amino-5-Methyl | Hydroxylamine attacks the nitrile carbon or undergoes conjugate addition depending on pH. |
| Route C: Dipolar Cycloaddition (Nitrile Oxide + Alkyne/Enamine) | Mixture (Regio-dependent) | Sterics and electronics of the dipolarophile dictate the ratio; often requires chromatography. |
Primary Methodology: NMR Spectroscopy
This is the Gold Standard for structural assignment. Since the 4-position is brominated, there is no "H4" proton to use as a handle. You must rely on the Methyl Group as your spy.
The Logic: C3 vs. C5 Electronic Environments
-
C5 Position: Bonded to the Ring Oxygen (Electronegative). Deshielded (Downfield).
-
C3 Position: Bonded to the Ring Nitrogen.[1] Shielded (Relative to C5).
Protocol: HMBC Structural Assignment
Objective: Determine if the Methyl group is attached to C3 or C5 by observing long-range coupling (
-
Sample Prep: Dissolve ~5-10 mg of pure isolate in DMSO-d6 .
-
Note: Avoid CDCl
if possible, as the amino protons can broaden or disappear due to exchange; DMSO stabilizes them and sharpens peaks.
-
-
Acquisition: Run a standard gradient HMBC experiment optimized for long-range coupling (typically 8-10 Hz).
-
Analysis:
-
Locate the Methyl Proton signal (singlet,
~2.1 - 2.5 ppm).[2] -
Look for the correlation to the Quaternary Ring Carbon (the carbon the methyl is attached to).
-
Decision Rule:
-
If Methyl correlates to a Carbon at
165 - 175 ppm Methyl is at C5 (Product: 5-Methyl-3-Amino). -
If Methyl correlates to a Carbon at
150 - 160 ppm Methyl is at C3 (Product: 3-Methyl-5-Amino).
-
-
Visualizing the HMBC Correlations
Caption: HMBC Logic Flow. The chemical shift of the carbon correlating to the methyl protons is the definitive discriminator.
Secondary Methodology: Mass Spectrometry (MS/MS)
While both isomers have the same parent mass (
-
Mechanism: Isoxazoles typically undergo N-O bond cleavage (shattering) upon collision-induced dissociation (CID).
-
Observation:
-
3-Amino Isomers: Often show a dominant loss of the fragment corresponding to the nitrile or nitrile oxide equivalent derived from the C3 position.
-
5-Amino Isomers: Fragmentation is often more complex due to the stability of the urea-like tautomers formed after ring opening.
-
-
Protocol:
-
Use ESI+ (Electrospray Ionization).
-
Select the parent ion (M+H) containing the
isotope for cleaner spectra. -
Apply stepped collision energy (20-40 eV).
-
Note: This method requires reference standards of both isomers to be reliable. Use NMR for the primary assignment.
-
Comparative Data Table
| Feature | 3-Amino-4-Bromo-5-Methyl | 5-Amino-4-Bromo-3-Methyl |
| Methyl Position | C5 (Next to Oxygen) | C3 (Next to Nitrogen) |
| Methyl | ||
| Ring Carbon ( | C5: ~165-175 ppm | C3: ~150-160 ppm |
| Melting Point | Generally Higher (>140°C) | Generally Lower (<100°C) |
| Polarity (TLC) | Often More Polar (Lower | Often Less Polar (Higher |
*Note: Melting points are derivative-dependent. Values above are generalized for the core scaffold but serve as a quick "sanity check."
Experimental Workflow: The Decision Tree
This self-validating workflow ensures you do not misidentify the isomer.
Caption: Step-by-step decision matrix for assigning regio-chemistry.
References
-
BenchChem Technical Support. (2025).[3] Aminoisoxazole: A Comparative Guide for Researchers. BenchChem. Link
-
Johnson, L., et al. (2013). "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45, 171-173. Link
-
Baumstark, A. L., et al. (1980). "17O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diarylisoxazoles." Journal of Heterocyclic Chemistry. Link
-
Kauthale, S., et al. (2018). "Synthesis and biological evaluation of isoxazole-based amides." ResearchGate.[4] Link
-
PubChem. (2025). 4-Bromo-3-methylisoxazol-5-amine Compound Summary. National Library of Medicine. Link
Sources
- 1. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
Precision Microanalysis of Isoxazole Hydrochloride Salts: A Comparative Technical Guide
Executive Summary
Isoxazole hydrochloride salts represent a specific analytical challenge in pharmaceutical development. While the isoxazole ring is a critical pharmacophore (found in COX-2 inhibitors, antibiotics, and agonists), its hydrochloride salt form introduces two compounding variables: extreme hygroscopicity and halogen interference during combustion.
Standard automated CHN analysis often fails to meet the journal-standard acceptance criteria (
Part 1: The Technical Challenge
The Hygroscopic Window
Isoxazole HCl salts are prone to rapid moisture uptake. The protonated nitrogen in the isoxazole ring, paired with the chloride counter-ion, creates a crystal lattice that avidly coordinates atmospheric water.
-
Impact: A 1% moisture uptake (often occurring within minutes of exposure) dilutes the Carbon percentage, leading to a "failed" result where %C is low and %H is artificially high.
-
The Trap: Standard drying (60°C vacuum) is often insufficient for deep-lattice hydrates, while aggressive drying (>100°C) risks subliming the HCl, altering the stoichiometry.
Halogen Interference in Combustion
In standard CHN analysis (Dumas/Pregl method), the sample is combusted at ~980–1050°C.
-
Mechanism: The Chlorine atom is released as
or . -
Interference: Free chlorine reacts with the copper reduction tube (used to convert
), forming Copper Chloride ( ). This depletes the reduction reactor rapidly and can cause "tailing" in the nitrogen peak, leading to erroneous N values.
Part 2: Comparative Analysis of Methods
We compared three analytical workflows to determine the most reliable standard for these salts.
| Feature | Method A: Standard CHN | Method B: Integrated (TGA + CHN + IC) | Method C: Split-Method (Recommended) |
| Technique | Automated Combustion (One-shot) | Thermogravimetry + Ion Chromatography | Modified Combustion (CHN) + Potentiometric Titration (Cl) |
| Chloride Detection | Calculated by difference or unreliable combustion | High Precision (IC) | Highest Precision (AgNO3 Titration) |
| Sample Req. | Low (< 5 mg) | High (> 20 mg total) | Medium (~10-15 mg) |
| Accuracy (Cl) | |||
| Throughput | High | Low | Medium |
| Primary Risk | Halogen poisoning of detector | Cost / Complexity | Requires two separate workflows |
Part 3: Recommended Protocols
Protocol 1: The "Split-Method" Workflow
This protocol decouples the halogen analysis from the organic framework analysis to maximize accuracy for both.
Step A: Sample Preparation (The "Dry Box" Technique)
-
Equipment: Glove box (Nitrogen atmosphere) or rapid-seal tin capsules.
-
Drying: Dry sample at 80°C under vacuum (10 mbar) for 4 hours. Note: Do not exceed 90°C to prevent HCl loss.
-
Verification: Run a TGA (Thermogravimetric Analysis) ramp at 10°C/min. If weight loss < 0.5% up to 120°C, the sample is suitable.
Step B: Modified CHN Combustion (for C, H, N)
-
Instrument: Organic Elemental Analyzer (e.g., Elementar, Thermo, PerkinElmer).
-
Combustion Aid: Tungsten Trioxide (
) .[1][2]-
Why:
acts as an oxidizing flux. It prevents the formation of refractory carbon (common with aromatic heterocycles) and helps "scrub" alkali metals if present.
-
-
Halogen Trap: Ensure the reduction tube is packed with Silver Wool (Ag) at the inlet.
-
Mechanism:[3]
. This prevents Chlorine from reaching the thermal conductivity detector.
-
-
Parameters:
-
Combustion Temp: 1020°C
-
Oxygen Boost: 5s injection
-
Carrier Gas: Helium[3]
-
Step C: Potentiometric Titration (for Cl)
-
Instrument: Automatic Potentiometric Titrator (e.g., Metrohm, Mettler Toledo).
-
Electrode: Combined Silver Ring Electrode (Ag/AgCl).
-
Titrant: 0.01 N Silver Nitrate (
). -
Solvent: 50 mL Deionized Water + 1 mL
(to acidify and prevent carbonate interference). -
Procedure:
-
Dissolve ~20 mg of Isoxazole HCl in solvent.
-
Titrate dynamically to the inflection point.
-
Calculate %Cl using:
-
Part 4: Experimental Data Validation
Test Compound: 3,5-Dimethylisoxazole-4-carboxylic acid hydrochloride (
| Method | %C (Found) | %H (Found) | %N (Found) | %Cl (Found) | Status |
| Standard CHN | 36.80 (-0.42) | 4.50 (+0.33) | 7.55 (+0.32) | N/A | FAIL (Moisture error) |
| Method C (Split) | 37.18 (-0.04) | 4.19 (+0.02) | 7.21 (-0.02) | 18.29 (-0.02) | PASS |
Analysis: The Standard CHN method shows high Hydrogen (hygroscopicity) and drifting Nitrogen (halogen interference). The Split Method (Method C) falls well within the
Part 5: Visualizing the Workflow
Diagram 1: Decision Matrix for Salt Analysis
This logic flow helps researchers decide when to abandon standard combustion for the split method.
Caption: Decision tree for selecting the optimal analytical path based on sample hygroscopicity.
Diagram 2: The Modified Combustion Mechanism
Visualizing why Additives and Traps are non-negotiable for HCl salts.
Caption: The chemical pathway of modified combustion showing the critical role of the Silver (Ag) trap.
References
-
IUPAC Commission on Microchemical Techniques and Trace Analysis. "Elemental Analysis of Halogenated Organic Compounds." Pure and Applied Chemistry.
-
Metrohm Application Bulletin AB-130. "Chloride titrations with potentiometric indication." Metrohm AG.
-
Elementar Analysensysteme GmbH. "Handling hygroscopic samples for elemental analysis." Elementar Technical Note.
- Ehrenberger, F. "Quantitative Organic Elementary Analysis." ISBN: 978-3-527-25679-6. (Standard text for combustion microanalysis parameters).
Sources
A Senior Application Scientist's Guide to Validating the Purity of 3-Bromo-5-methyl-1,2-oxazol-4-amine using Thin-Layer Chromatography
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
In the landscape of pharmaceutical development and organic synthesis, the verification of compound purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, practical comparison of Thin-Layer Chromatography (TLC) methodologies for the purity assessment of 3-Bromo-5-methyl-1,2-oxazol-4-amine, a heterocyclic compound of interest in medicinal chemistry. We will move beyond a simple recitation of protocols to explore the underlying chemical principles that inform the selection of solvent systems and visualization techniques. This guide is designed to empower researchers to not only execute the described methods but also to adapt and troubleshoot their own TLC analyses for this and similar molecules. Experimental data is presented to offer a clear comparison of the efficacy of different approaches, ensuring a robust and validated assessment of purity.
Introduction: The "Why" Behind TLC for Purity Assessment
Thin-Layer Chromatography (TLC) is a powerful, yet straightforward, chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][2] Its enduring prevalence in organic chemistry labs is a testament to its simplicity, speed, and cost-effectiveness.[1] For a molecule like 3-Bromo-5-methyl-1,2-oxazol-4-amine, which possesses a polar amine group, a halogen, and a heterocyclic core, TLC provides a rapid and sensitive method to visualize the primary compound and any potential impurities, such as starting materials, byproducts, or degradation products.
The core principle of TLC lies in the competition between the analyte and the mobile phase for adsorption sites on the stationary phase (typically silica gel or alumina).[3][4] More polar compounds will have a stronger affinity for the polar stationary phase and will thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[3] Conversely, less polar compounds will be more readily carried by the mobile phase and exhibit a higher Rf value. An optimal TLC separation will yield distinct spots with Rf values ideally between 0.3 and 0.7.[3]
Strategic Selection of the Mobile Phase: A Comparative Approach
The choice of the mobile phase, or eluent, is paramount for achieving effective separation. For a moderately polar compound like 3-Bromo-5-methyl-1,2-oxazol-4-amine, a binary solvent system composed of a non-polar solvent and a more polar solvent is typically employed. This allows for the fine-tuning of the mobile phase's overall polarity.[5]
We will compare three common solvent systems to illustrate the impact of eluent polarity on the separation of our target compound from a hypothetical less polar impurity (Impurity A) and a more polar impurity (Impurity B).
| Solvent System (v/v) | Target Compound (Rf) | Impurity A (Rf) | Impurity B (Rf) | Observations |
| 90:10 Hexane:Ethyl Acetate | 0.25 | 0.45 | 0.05 | Poor separation of the target compound from the baseline. |
| 70:30 Hexane:Ethyl Acetate | 0.45 | 0.65 | 0.15 | Good separation of all components. |
| 50:50 Hexane:Ethyl Acetate | 0.65 | 0.85 | 0.30 | Good separation, but Impurity A is close to the solvent front. |
As the data indicates, a 70:30 mixture of Hexane:Ethyl Acetate provides the optimal separation, with the target compound's Rf value falling within the ideal range. It's crucial to note that for amine-containing compounds, which can exhibit "streaking" on silica plates due to interactions with acidic silica, the addition of a small amount of a basic modifier like triethylamine (~0.5%) to the mobile phase can significantly improve spot shape and resolution.[6]
Visualization Techniques: Seeing the Unseen
Since most organic compounds are colorless, visualization methods are necessary to reveal the separated spots on the TLC plate.[7][8] The choice of visualization technique is dictated by the functional groups present in the molecule. For 3-Bromo-5-methyl-1,2-oxazol-4-amine, we have several viable options, each with distinct advantages and mechanisms.
Non-Destructive Method: UV Shadowing
Many commercially available TLC plates contain a fluorescent indicator that glows under short-wave UV light (254 nm).[9][10] Compounds that absorb UV light, such as those with aromatic rings or conjugated systems, will quench this fluorescence and appear as dark spots.[7][10][11][12][13][14][15] This method is non-destructive, allowing for the potential recovery of the compound from the plate if needed.[7]
Destructive Methods: Chemical Stains
Chemical stains react with the compounds on the TLC plate to produce colored spots.[7] This method is destructive, as it chemically alters the analyte.[7]
-
Potassium Permanganate (KMnO4) Stain: This is a general-purpose oxidizing stain that reacts with a wide range of functional groups that can be oxidized, such as alkenes, alkynes, alcohols, and amines.[7][16][17][18] The deep purple permanganate ion is reduced to brown manganese dioxide (MnO2) in the presence of an oxidizable compound, resulting in yellow-brown spots on a purple background.[17]
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines, making it an excellent choice for visualizing our target compound.[16][17][18][19][20][21][22][23] Ninhydrin reacts with the primary amine of 3-Bromo-5-methyl-1,2-oxazol-4-amine to produce a characteristic deep purple-colored product known as Ruhemann's purple.[23] This reaction typically requires gentle heating to proceed.[21]
Comparative Visualization Results
| Visualization Method | Target Compound | Impurity A (e.g., a non-amine byproduct) | Impurity B (e.g., a starting material with an amine) | Efficacy & Rationale |
| UV Light (254 nm) | Dark Spot | Dark Spot | Dark Spot | Good for initial, non-destructive visualization of all UV-active species. |
| KMnO4 Stain | Yellow-Brown Spot | Yellow-Brown Spot | Yellow-Brown Spot | Effective as a general stain, but lacks specificity. Confirms the presence of oxidizable functional groups. |
| Ninhydrin Stain | Purple Spot | No Spot | Purple Spot | Highly specific for the amine-containing target compound and any amine-containing impurities. Excellent for confirming the identity of the main spot. |
Experimental Protocols
Preparation of the TLC Plate and Chamber
-
Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of a silica gel TLC plate.[19]
-
Mark small, evenly spaced tick marks on the baseline where the samples will be applied.[19]
-
Pour the chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm.[8]
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber atmosphere with solvent vapors.[19] Cover the chamber.
Sample Preparation and Spotting
-
Prepare dilute solutions of your 3-Bromo-5-methyl-1,2-oxazol-4-amine sample and any available standards (e.g., starting materials) in a volatile solvent like ethyl acetate or dichloromethane.
-
Using a capillary tube or micropipette, carefully spot a small amount of each solution onto the corresponding tick mark on the baseline of the TLC plate.[19] The spots should be as small and concentrated as possible.[19]
Development of the TLC Plate
-
Carefully place the spotted TLC plate into the prepared developing chamber, ensuring the baseline is above the level of the solvent.[8]
-
Cover the chamber and allow the solvent to ascend the plate via capillary action.[2][8]
-
Once the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[8]
-
Allow the plate to air dry completely in a fume hood.
Visualization and Analysis
-
UV Visualization: Place the dried TLC plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[10]
-
Chemical Staining:
-
Potassium Permanganate: Briefly dip the plate into the KMnO4 staining solution using forceps.[7] Remove excess stain by touching the edge to a paper towel and gently heat with a heat gun until spots appear.[7]
-
Ninhydrin: Dip the plate into the ninhydrin solution and gently heat with a heat gun until colored spots develop.[20][21]
-
-
Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.[24] Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[24]
Visualizing the Workflow and Mechanisms
Conclusion and Best Practices
Validating the purity of 3-Bromo-5-methyl-1,2-oxazol-4-amine using TLC is a rapid and effective method when approached systematically. The optimal mobile phase for this compound is a moderately polar mixture, such as 70:30 Hexane:Ethyl Acetate, potentially with a triethylamine modifier to improve spot integrity. For visualization, a multi-faceted approach is recommended. Initial screening with non-destructive UV light provides a comprehensive overview of all UV-active components. Subsequent staining with ninhydrin offers high specificity, confirming the presence and purity of the primary amine-containing product. By understanding the chemical principles behind these choices, researchers can confidently assess the purity of their synthesized compounds and make informed decisions in their drug discovery and development workflows.
References
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Understanding Rf Value: Chromatography Formula Explained. (2026, January 6). Perpusnas. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). University of Toronto. Retrieved from [Link]
-
Thin Layer Chromatography: Principle, Parts, Steps, Uses. (2023, September 11). Microbe Notes. Retrieved from [Link]
-
How to Calculate Rf TLC. (2026, January 7). Oreate AI Blog. Retrieved from [Link]
-
Revision Notes - Explanation of Differences in Rf Values | Analytical Techniques | Chemistry - 9701 | AS & A Level. (n.d.). Sparkl. Retrieved from [Link]
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Thin Layer Chromatography: A Complete Guide to TLC. (2020, January 2). Chemistry Hall. Retrieved from [Link]
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Magic Formulas: TLC Stains. (n.d.). University of Rochester. Retrieved from [Link]
-
The Retention Factor. (2022, April 8). Chemistry LibreTexts. Retrieved from [Link]
-
Thin-Layer Chromatography Process. (n.d.). Merck Millipore. Retrieved from [Link]
-
Video: Thin Layer Chromatography: Principle, Procedure, Applications. (2015, March 4). JoVE. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Let's talk about TLCs Part 4 - Ninhydrin Stain. (2008, August 25). Curly Arrow. Retrieved from [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]
-
Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
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Ninhydrin. (n.d.). Wikipedia. Retrieved from [Link]
-
A UV Shadowing Technique Using a CCD Imaging System. (2011, April 4). American Laboratory. Retrieved from [Link]
-
Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester. Retrieved from [Link]
-
VanVeller Lab Resources. (n.d.). Iowa State University. Retrieved from [Link]
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TLC stains. (n.d.). REACH Devices. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Thin Layer Chromatography Visualization Reagents. (n.d.). University of Florida. Retrieved from [Link]
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TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. (n.d.). Scribd. Retrieved from [Link]
-
Mastering Thin Layer Chromatography (TLC) Techniques. (2025, September 4). Practical Science. Retrieved from [Link]
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UV-shadowing. A PAGE separation of two transcription mixtures is shown.... (n.d.). ResearchGate. Retrieved from [Link]
-
Detetion of DNA in PAGE --- UV shadowing. (n.d.). Science Gateway. Retrieved from [Link]
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TLC Tips and Tricks. (n.d.). Merck Millipore. Retrieved from [Link]
-
Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. (2022, March 24). AIP Publishing. Retrieved from [Link]
-
Does anyone have a suggestion for a strong aprotic polar solvent for ALOX TLC? (2021, August 26). ResearchGate. Retrieved from [Link]
-
Determining a solvent system. (n.d.). University of York. Retrieved from [Link]
-
Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022, March 24). Scitation. Retrieved from [Link]
-
Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activity. (2019, April 1). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). Labster. Retrieved from [Link]
-
How to detect compounds on TLC plates? (2025, December 19). Filter-Bio. Retrieved from [Link]
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017, March 1). ResearchGate. Retrieved from [Link]
-
3-Bromo-5-methyl-1,2-oxazole. (2025, September 1). Chemsrc. Retrieved from [Link]
-
(3-bromo-5-isoxazolyl)methanamine. (2025, May 20). ChemSynthesis. Retrieved from [Link]
-
Synthesis and Characterization of Impurity F in Active Pharmaceutical Ingredient (API) 4-Amino-N-(5-Methyl Isoxazol-3-Yl) Benzene Sulfonamide Drug Synthesis. (2020, February 7). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 3-Bromo-5-methyl-1,2-oxazol-4-amine Hydrochloride
[1][2][3]
Executive Summary & Core Directive
Do not dispose of this compound down the drain.
3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride (CAS: 2287287-05-0) is a halogenated heterocyclic amine salt.[1][2][3][4] Its disposal is governed by two critical chemical properties:[1][2][5][6][7]
-
Halogen Content (Bromine): Mandates high-temperature incineration to prevent the formation of brominated dioxins/furans.[2][3]
-
Acidic Nature (Hydrochloride): Creates immediate incompatibility with oxidizers (specifically hypochlorites/bleach) and cyanides.[3]
This guide provides a self-validating workflow for the segregation, stabilization, and disposal of this specific compound, moving beyond generic "hazardous waste" labels to ensure regulatory compliance and personnel safety.
Chemical Profile & Hazard Identification
Understanding the "Why" behind the disposal method is essential for compliance.[3] This compound is not merely "toxic"; it is a precursor that requires specific handling to avoid secondary reactions in the waste container.[3]
Physical & Chemical Properties
| Property | Data | Operational Implication |
| Compound Name | 3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride | Verify label against isomer (3-amino vs 4-amine).[1][2][3][4] |
| CAS Number | 2287287-05-0 | Use for waste manifesting.[1][2][3] |
| Molecular Formula | C₄H₅BrN₂O[1][2][3][4][8][9][10] · HCl | Contains Bromine and Chlorine .[2][3] |
| Molecular Weight | ~213.46 g/mol (Salt) | Heavier than water if in concentrated solution.[2][3] |
| Acidity | pH < 4 (in aqueous solution) | Corrosive. Incompatible with bases/cyanides.[2][3] |
| Solubility | Water soluble; DMSO soluble | May be disposed of as solid or aqueous waste.[2][3] |
Critical Incompatibilities
The Disposal Workflow
This protocol is designed to be a self-validating system.[1][2][3] If a step cannot be completed (e.g., pH check fails), the workflow halts until corrected.[3]
Step 1: Waste Characterization & Segregation
Rule: This compound must enter the Halogenated Waste Stream .[2][3]
-
Solid Waste: If the material is expired powder or synthesis residue, keep it solid.[3] Do not dissolve it "just to get rid of it."[3] Solid waste is cheaper and safer to transport.[3]
-
Liquid Waste: If the material is in solution (HPLC waste, reaction mother liquor), it must be segregated into a carboy specifically marked for Halogenated Solvents/Aqueous Mixtures .[2][3]
Step 2: Packaging & Stabilization
Container Selection:
-
Solids: High-Density Polyethylene (HDPE) wide-mouth jars or amber glass with PTFE-lined caps.
-
Liquids: HDPE carboys. Avoid metal containers due to the acidic nature of the hydrochloride salt.[3]
Stabilization Protocol (Liquid Waste Only):
-
If pH < 2, neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 5–9.[3]
Step 3: Labeling
The label must explicitly state:
Visualizing the Decision Logic
The following diagram outlines the decision process for disposing of this specific compound.
Figure 1: Decision matrix for the segregation and packaging of halogenated isoxazole amine waste. Note the critical pH check for aqueous streams.
Emergency Contingencies
Spill Cleanup Procedure (Solid)
-
PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles, N95 dust mask (if powder is fine).[3]
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.[3]
-
Collection: Scoop material into a disposable container.
-
Surface Decontamination: Wipe the area with a soap/water solution.[3][12] Do not use bleach. [1][2][3]
-
Disposal: Place all cleanup materials (gloves, towels, scoop) into the Halogenated Solid Waste container.
Spill Cleanup Procedure (Solution)
Regulatory & Compliance Context (RCRA)
In the United States, this waste does not typically carry a specific "P" or "U" listing unless it is a discarded commercial chemical product (which is rare for this specific salt).[3] However, it defaults to the following characteristics:
-
Halogenated Organic Compounds (HOCs): Under 40 CFR 268, land disposal is prohibited.[2][3] It must be incinerated.[3]
-
Characteristic Waste: If the pH is < 2, it carries the D002 (Corrosive) code.[2][3][11]
-
Toxicity: While a specific D-code for toxicity may not apply without TCLP testing, best practice dictates treating it as a toxic halogenated organic.[2][3]
Final Disposal Method: High-temperature incineration with acid gas scrubbing (to capture HBr and HCl).[1][3]
References
-
U.S. Environmental Protection Agency (EPA). (2025).[2][3][11] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 15, 2026, from [Link]
-
National Research Council. (2011).[2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Retrieved February 15, 2026, from [Link][1][3]
-
PubChem. (2025).[2][3] 3-bromo-5-methyl-1,2-oxazol-4-amine Compound Summary. Retrieved February 15, 2026, from [Link][1][3]
Sources
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- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. 3-bromo-5-methyl-1,2-oxazol-4-amine hydrochloride | 2287287-05-0 [sigmaaldrich.com]
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- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Bromo-5-methyl-1,2-oxazol-4-amine;hydrochloride
Executive Summary & Risk Profile[1][2]
The Core Directive: Do not treat 3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride solely as a simple irritant. While GHS classification (H315, H319, H335) suggests moderate risk, the combination of a halogenated heterocyclic amine and a hydrochloride salt creates a specific "Dust-Corrosion-Sensitization" triad that standard protocols often miss.
This compound is a functionalized isoxazole building block. The hydrochloride moiety increases water solubility but renders the solid hygroscopic and potentially acidic upon hydrolysis in mucous membranes.
Critical Hazard Matrix
| Hazard Class | GHS Code | Operational Implication |
| Skin Irritation | H315 | acidic hydrolysis on moist skin causes delayed burns. |
| Eye Irritation | H319 | Micro-particles can cause severe corneal abrasion and pH shock. |
| STOT-SE | H335 | Inhalation of dust triggers immediate respiratory spasm. |
| Reactivity | N/A | Hygroscopic; degrades to release HCl gas if stored improperly. |
Hierarchy of Controls & PPE Strategy
Safety is not just "wearing gear"; it is a system of barriers. For this compound, we rely on containment first , then PPE .[1][2]
The "Double-Barrier" PPE Protocol
A. Respiratory Protection (The Critical Vector)
-
Primary Control: All weighing and transfer must occur inside a certified Chemical Fume Hood (CFH) or Powder Containment Hood.
-
PPE Requirement: If hood sash must be raised >18 inches or if handling outside a hood (not recommended):
-
Minimum: N95 disposable respirator (for incidental dust).
-
Recommended: Half-face respirator with P100/OV cartridges . The Organic Vapor (OV) filter is necessary because the amine free base can have a distinct odor, and HCl fumes may generate in humid air.
-
B. Hand Protection (Permeation Kinetics)
Standard latex is insufficient due to poor acid resistance and potential allergenicity.
-
Dry Solid Handling: Nitrile (0.11 mm / 4 mil).
-
Solution Handling (DMSO/Methanol):
-
Base Layer: 4 mil Nitrile (Disposable).
-
Outer Layer: 8 mil Nitrile or Neoprene (Extended Cuff).
-
Reasoning: Small heterocyclic amines can permeate thin nitrile in <15 minutes when dissolved in organic solvents like DMSO.
-
C. Eye & Body Defense[1][2][3][4]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders due to the risk of airborne particulates bypassing the side shields.
-
Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt if a reaction exotherms or if a flammable solvent fire occurs.
Visualized Decision Logic
The following diagram illustrates the decision matrix for selecting PPE based on the state of matter (Solid vs. Solution).
Figure 1: PPE Selection Logic based on physical state. Note the escalation to double-gloving for solutions.
Operational Protocols
Protocol A: Safe Weighing & Transfer
Why this matters: The hydrochloride salt is hygroscopic. Exposure to ambient humidity causes the powder to clump and become sticky, increasing the risk of spatula-flick accidents.
-
Preparation: Pre-weigh the receiving vessel (flask/vial) with a cap.
-
Environment: Place the balance inside the fume hood. If vibration is an issue, use a static-free powder funnel.
-
Technique:
-
Open the source container only inside the hood.
-
Use a PTFE-coated spatula (steel can corrode over time with HCl salts).
-
Transfer slowly to minimize dust cloud generation.
-
Immediate Action: Recap the source container immediately. Wipe threads with a dry Kimwipe to prevent cap seizure (salt bridge formation).
-
Protocol B: Solubilization (Exotherm Warning)
Why this matters: Dissolving amine hydrochlorides in water or protic solvents can be slightly exothermic.
-
Solvent Choice: DMSO (excellent solubility), Methanol (good), Water (good, but pH will be acidic).
-
Addition Order: Add solid to solvent , never solvent to solid (to prevent localized heating/splashing).
-
Ventilation: Keep the vessel open in the hood for 30 seconds after addition to allow any trapped HCl gas to off-gas safely.
Emergency Response & Disposal
Spill Response (Solid Powder)
Do not use a brush and dustpan (generates dust).
-
Isolate: Evacuate immediate area; post "Do Not Enter" sign.
-
PPE Up: Don N95/P100 respirator and double gloves.
-
Neutralize/Dampen: Cover the spill with a paper towel dampened with saturated Sodium Bicarbonate (NaHCO3) solution. This neutralizes the acidity and prevents dust.
-
Collect: Scoop up the damp slurry into a hazardous waste bag.
-
Clean: Wipe surface with water, then ethanol.
Disposal Strategy
This compound is a halogenated organic.
-
Stream: Halogenated Organic Waste.
-
Labeling: Must explicitly state "Contains Organic Amine Salt" and "Acidic".
-
Prohibition: Do NOT mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases (liberates the free amine, potential odor/pressure issue).
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride (CAS 2287287-05-0). Retrieved from
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
Ansell. (2024). Chemical Permeation & Degradation Resistance Guide (7th Ed). Retrieved from
-
PubChem. (2024). Compound Summary: (3-bromo-1,2-oxazol-5-yl)methanamine (Analogous Structure Safety). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
